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  • Product: 3-Amino-6-methyl-4-azaindole dihydrochloride
  • CAS: 1260383-52-5

Core Science & Biosynthesis

Foundational

3-Amino-6-methyl-4-azaindole Dihydrochloride: A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics and structure-based drug design, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has emerged as a highly versatile bioisostere for indoles and purines (1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics and structure-based drug design, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has emerged as a highly versatile bioisostere for indoles and purines (1)[1]. Specifically, 3-Amino-6-methyl-4-azaindole dihydrochloride integrates three critical structural modifications—a C6-methyl metabolic shield, an N4 hinge-binding acceptor, and a C3-amino synthetic handle—that collectively resolve the pharmacokinetic and pharmacodynamic liabilities traditionally associated with flat aromatic scaffolds. This technical guide deconstructs the structural biology, physicochemical properties, and self-validating synthetic protocols required to leverage this molecule in advanced drug development.

Chemical Identity & Physicochemical Profiling

The physical properties of 3-Amino-6-methyl-4-azaindole are heavily dictated by its salt form. The free base exhibits high crystal lattice energy and poor aqueous solubility, which severely limits its direct utility in in vitro biological assays. Conversion to the dihydrochloride salt protonates both the primary amine and the pyridine nitrogen, drastically enhancing solvation (2)[2].

PropertyValue / Description
Chemical Name 3-Amino-6-methyl-1H-pyrrolo[3,2-b]pyridine dihydrochloride
CAS Registry Number 1260383-52-5 (Dihydrochloride) / 1190316-32-5 (Free Base) (3)[3]
Molecular Formula C₈H₁₁Cl₂N₃
Molecular Weight 220.10 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Highly soluble in H₂O and DMSO; insoluble in non-polar organics
Core Pharmacophore Purine/Indole Bioisostere (ATP-competitive binding)

Structural Biology & The Hinge-Binding Pharmacophore

The architectural brilliance of 3-Amino-6-methyl-4-azaindole lies in its exact geometric mimicry of the adenine ring of ATP. When binding to the kinase domain, the molecule establishes a bidentate hydrogen-bonding network with the kinase hinge region.

  • The N4 Acceptor & Pyrrole Donor: The pyridine nitrogen (N4) acts as a direct hydrogen bond acceptor, while the adjacent pyrrole NH acts as a donor. Crystallographic data confirms that this motif binds tightly to key hinge residues (e.g., Lys 53 in p38 MAP kinase), anchoring the inhibitor within the ATP pocket (2)[2].

  • The C6-Methyl Metabolic Shield: Unsubstituted 4-azaindoles are highly susceptible to rapid oxidative clearance by hepatic microsomal enzymes at the C6 position. The deliberate placement of a methyl group at C6 provides a steric and electronic shield, effectively blocking this primary site of metabolism and extending the compound's in vivo half-life (2)[2].

HingeBinding A 3-Amino-6-methyl-4-azaindole B Pyridine N4 (H-Bond Acceptor) A->B C Pyrrole NH (H-Bond Donor) A->C D 6-Methyl Group (Hydrophobic Shield) A->D E Kinase Hinge Region (e.g., Met 109 / Lys 53) B->E Accepts H-bond from Backbone NH C->E Donates H-bond to Backbone C=O F Enhanced Kinase Selectivity & Metabolic Stability D->F Fills Hydrophobic Pocket Blocks Oxidation E->F High Affinity Binding

Fig 1. Pharmacophore mapping of 3-Amino-6-methyl-4-azaindole and kinase hinge interactions.

Applications in Targeted Drug Discovery

The 3-amino group serves as a highly reactive nucleophilic handle, allowing medicinal chemists to build complex, multi-targeted vectors extending into the DFG-out allosteric pockets.

  • Immuno-Oncology (TGFβRI): 4-azaindole derivatives have been successfully optimized into potent inhibitors of TGFβ receptor 1 kinase. These compounds synergize with anti-PD-1 antibodies to provide durable antitumor activity by overcoming immune evasion in the tumor microenvironment (4)[4].

  • Oncology (c-Met Kinase): The scaffold has been utilized to discover novel inhibitors of c-Met kinase, where X-ray crystallography confirmed the postulated binding mode of the 4-azaindole core within the active site, guiding further series optimization (5)[5].

  • Autoimmune Disease (p38 MAP Kinase): By exploiting the direct hydrogen bonding distance of 2.8 Å to Lys 53, 4-azaindoles act as extremely potent, low-nanomolar inhibitors of p38 MAP kinase, suppressing the biosynthesis of proinflammatory cytokines like TNF and IL-1 (2)[2].

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of this scaffold relies on a regioselective reductive cyclization followed by controlled salt precipitation.

SynthesisWorkflow N1 2-Chloro-6-methyl- 3-nitropyridine N2 Sonogashira Coupling N1->N2 TMS-Acetylene Pd Cat. N3 Alkyne Intermediate N2->N3 N4 Reductive Cyclization N3->N4 SnCl2 / EtOH N5 C3 Nitration & Reduction N4->N5 Regioselective N6 HCl Gas Precipitation N5->N6 Free Base Isolation N7 Target Dihydrochloride (Self-Validated) N6->N7 Solubility Optimization

Fig 2. Step-by-step synthetic workflow for 3-Amino-6-methyl-4-azaindole dihydrochloride.

Step-by-Step Protocol

Objective: Synthesize the 4-azaindole core and isolate it as a highly soluble dihydrochloride salt.

  • Step 1: Alkynylation via Sonogashira Coupling

    • Procedure: React 2-chloro-6-methyl-3-nitropyridine with trimethylsilylacetylene (TMS-acetylene) using Pd(PPh₃)₄ and CuI catalysts in triethylamine at 80°C.

    • Causality: Triethylamine acts as both the solvent and the base, neutralizing the HCl byproduct to prevent catalyst poisoning.

    • Validation Checkpoint: TLC monitoring (Hexane/EtOAc) must show complete consumption of the starting material. Intermediate mass is confirmed via LC-MS (M+H peak).

  • Step 2: Reductive Cyclization

    • Procedure: Treat the intermediate alkyne with Tin(II) chloride (SnCl₂) in ethanol at 70°C.

    • Causality: SnCl₂ selectively reduces the nitro group to an amine. The spatial proximity of the newly formed amine to the alkyne drives a spontaneous intramolecular cyclization, forming the thermodynamically stable 5-membered pyrrole ring.

    • Validation Checkpoint: FTIR analysis must demonstrate the disappearance of the NO₂ stretching band (1530 cm⁻¹) and the appearance of the pyrrole NH stretch (3300 cm⁻¹).

  • Step 3: C3-Amination

    • Procedure: Perform electrophilic nitration using HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (Pd/C, H₂) to yield the 3-amino free base.

    • Causality: The pyrrole ring is significantly more electron-rich than the pyridine ring, directing electrophilic aromatic substitution exclusively to the C3 position without requiring protecting groups.

    • Validation Checkpoint: ¹H-NMR must show the complete disappearance of the singlet corresponding to the C3 proton (~7.4 ppm).

  • Step 4: Dihydrochloride Salt Formation

    • Procedure: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas through the solution until precipitation ceases. Filter under argon and wash with cold ether.

    • Causality: Protonating both the primary amine and the pyridine N4 disrupts the rigid crystal lattice energy of the free base, drastically improving aqueous solubility required for downstream biological assays.

    • Validation Checkpoint: Argentometric titration (Mohr method) confirms a precise 1:2 molar ratio of base to chloride. ¹H-NMR in D₂O demonstrates a distinct downfield shift of the C5 and C7 protons due to the electron-withdrawing effect of the protonated N4.

References

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link][5]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link][4]

Sources

Exploratory

synthesis pathways for 3-Amino-6-methyl-4-azaindole dihydrochloride

An In-Depth Technical Guide to the Synthesis and Application of 3-Amino-6-methyl-4-azaindole Dihydrochloride Executive Summary The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Amino-6-methyl-4-azaindole Dihydrochloride

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in modern medicinal chemistry and drug discovery. Its unique electronic properties—specifically the presence of a pyridine nitrogen—enable it to act as a highly effective hydrogen bond acceptor in the hinge region of various kinase active sites, including p38 MAP kinase and TGFβ Receptor I (TGFβRI)[1][2].

Derivatizing this core to 3-amino-6-methyl-4-azaindole dihydrochloride (CAS: 1260383-52-5) introduces two critical functional modifications:

  • 6-Methyl Group: Provides steric bulk that can enhance selectivity by occupying specific hydrophobic pockets within the kinase domain.

  • 3-Amino Group: Serves as a potent hydrogen bond donor and a highly versatile synthetic handle for downstream functionalization (e.g., forming ureas or amides for advanced inhibitors)[3].

Because electron-rich 3-aminoindoles and azaindoles are notoriously susceptible to rapid oxidative degradation in ambient air, isolating this compound as a dihydrochloride salt is a critical self-validating step. Protonation of both the basic pyridine nitrogen and the 3-amino group completely stabilizes the molecule against oxidation while maximizing aqueous solubility for biological assays.

Structural & Mechanistic Rationale

The synthesis of 3-amino-4-azaindoles requires navigating the distinct electronic environments of the fused bicyclic system. The pyrrole ring is electron-rich, making the C3 position highly susceptible to electrophilic aromatic substitution. Conversely, the pyridine ring is electron-deficient, which generally resists electrophilic attack but readily undergoes nucleophilic substitution or metal-catalyzed cross-coupling[1].

When designing a robust, scalable synthesis for 3-amino-6-methyl-4-azaindole, researchers must choose between two primary paradigms:

  • Classical Electrophilic Substitution & Reduction: Leveraging the natural nucleophilicity of the C3 position via nitration or nitrosation, followed by reduction. This is the most scalable and cost-effective route[3].

  • Transition-Metal Catalyzed Cascade Cyclization: Constructing the azaindole core from acyclic or monocyclic precursors (e.g., aminopyridines and alkenyl bromides) using Palladium-catalyzed C-N cross-coupling and Heck reactions. While highly convergent, this route often suffers from lower atom economy and higher catalyst costs[4].

Table 1: Quantitative Comparison of Synthetic Pathways
ParameterRoute A: Nitration-Reduction (Classical)Route B: Cascade C-N Cross-Coupling (Modern)
Overall Yield 65–75%40–55%
Scalability High (Kilogram scale)Moderate (Gram scale)
Key Intermediates 6-Methyl-3-nitro-4-azaindoleAlkenyl bromides, Aminopyridines
Reagent Cost Low (HNO₃, Pd/C, HCl)High (Pd₂(dba)₃, XPhos, t-BuONa)
Product Stability High (Trapped directly as diHCl salt)Variable (Requires post-reaction salt formation)

Visualizing the Workflows and Biological Mechanisms

To contextualize both the synthesis and the end-use of the compound, the following diagrams illustrate the chemical workflow and the biological signaling pathway it targets.

SynthesisWorkflow A 6-Methyl-4-azaindole (Starting Material) B 6-Methyl-3-nitro- 4-azaindole A->B Fuming HNO3, H2SO4 (Electrophilic Nitration) C 3-Amino-6-methyl- 4-azaindole diHCl B->C H2, Pd/C, HCl (Reduction & Salt Formation)

Figure 1: Stepwise synthetic workflow for 3-Amino-6-methyl-4-azaindole dihydrochloride.

BiologicalPathway Ligand Cytokines (e.g., TGF-β) Receptor Receptor Kinase (e.g., TGFβRI / p38) Ligand->Receptor Binds & Activates Effector Downstream Effectors (Smad / MAPK cascade) Receptor->Effector Phosphorylation Inhibitor 4-Azaindole Derivatives Inhibitor->Receptor Competitive Binding (ATP Hinge Region) Response Tumor Progression / Inflammation Effector->Response Gene Transcription

Figure 2: Mechanistic pathway of 4-azaindole derivatives acting as competitive kinase inhibitors.

Detailed Experimental Methodologies

The following protocols detail the "Nitration-Reduction" pathway (Route A), optimized for high-fidelity isolation of the dihydrochloride salt. This method relies on the predictable regioselectivity of the azaindole core under strongly acidic conditions.

Protocol 1: Electrophilic Nitration at C3

Objective: Synthesize 6-methyl-3-nitro-4-azaindole from 6-methyl-4-azaindole. Causality & Logic: Using a nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) serves a dual purpose. The strong acid completely protonates the pyridine nitrogen (N4), deactivating the pyridine ring and directing the nitronium ion (NO₂⁺) exclusively to the electron-rich C3 position of the pyrrole ring.

Step-by-Step Procedure:

  • Preparation: Cool a round-bottom flask containing concentrated sulfuric acid (H₂SO₄, 5.0 equiv) to 0 °C using an ice-water bath.

  • Addition: Slowly add 6-methyl-4-azaindole (1.0 equiv) portion-wise to the stirring acid, maintaining the temperature below 5 °C to prevent uncontrolled exotherms.

  • Nitration: Dropwise, add fuming nitric acid (HNO₃, 1.1 equiv). The solution will darken. Stir for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Neutralize the aqueous mixture to pH 7 using a cold 20% NaOH solution. Filter the resulting yellow precipitate (6-methyl-3-nitro-4-azaindole), wash with cold distilled water, and dry in vacuo at 50 °C.

Protocol 2: Catalytic Hydrogenation and Dihydrochloride Salt Formation

Objective: Reduce the nitro group and isolate 3-amino-6-methyl-4-azaindole dihydrochloride. Causality & Logic: The intermediate 3-amino-4-azaindole free base is highly reactive and prone to oxidative dimerization. By conducting the catalytic hydrogenation in the presence of stoichiometric hydrochloric acid, the amine is protonated the moment it is formed. This in situ salt formation drives the precipitation of the stable dihydrochloride product, bypassing the need to isolate the fragile free base[3].

Step-by-Step Procedure:

  • Setup: In a Parr hydrogenation flask or a thick-walled glass reactor, suspend 6-methyl-3-nitro-4-azaindole (1.0 equiv) in anhydrous methanol (10 mL/mmol).

  • Acidification: Add concentrated aqueous HCl (37%, 3.0 equiv) to the suspension. The nitro compound will partially dissolve.

  • Catalyst Addition: Under a continuous flow of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Pressurize the vessel to 40 psi and agitate at room temperature. Monitor hydrogen uptake; the reaction is typically complete within 4–6 hours.

  • Filtration: Purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure until a slurry forms. Add cold diethyl ether to induce full crystallization.

  • Final Isolation: Filter the off-white to pale-pink crystals of 3-amino-6-methyl-4-azaindole dihydrochloride. Dry under high vacuum.

References

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters - ACS Publications. Available at:[Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications. Available at:[Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PMC - NIH. Available at:[Link]

  • Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Amino-6-methyl-4-azaindole Dihydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-6-methyl-4-azaindole, a substituted pyrrolopyridine, represents a class of heterocyclic compounds that are of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methyl-4-azaindole, a substituted pyrrolopyridine, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry. As a bioisostere of natural indoles and purines, the azaindole scaffold offers unique physicochemical properties that can be leveraged in drug design to enhance target binding, solubility, and metabolic stability.[1][2][3] This guide provides an in-depth technical framework for the characterization of 3-Amino-6-methyl-4-azaindole dihydrochloride, focusing on two foundational pillars of early-stage drug development: the precise determination of its molecular weight and a comprehensive evaluation of its solubility profile. We present not only the core data but also the underlying scientific principles and detailed experimental protocols necessary for researchers to generate reliable and reproducible results.

Core Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work.

Chemical Structure

The molecule consists of a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core, functionalized with an amino group at the C3 position and a methyl group at the C6 position. The dihydrochloride salt form indicates that two basic nitrogen atoms are protonated.

Chemical structure of 3-Amino-6-methyl-4-azaindole Dihydrochloride

Figure 1. Chemical structure of 3-Amino-6-methyl-4-azaindole free base and its corresponding dihydrochloride salt.

Molecular Formula and Weight Calculation

The molecular formula of the free base is C₈H₉N₃ . The dihydrochloride salt has the formula C₈H₉N₃·2HCl .

The molecular weight is calculated as follows:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 9 (base) + 2 (from 2HCl) = 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Chlorine (Cl): 2 atoms × 35.453 g/mol = 70.906 g/mol

  • Total Molecular Weight = 220.103 g/mol

Physicochemical Data Summary

This table summarizes the core identifiers and calculated properties of the compound. Experimental values for properties like pKa and LogP must be determined empirically.

PropertyValueSource(s)
Chemical Name 3-Amino-6-methyl-1H-pyrrolo[3,2-b]pyridine dihydrochlorideIUPAC Nomenclature
Synonyms 3-Amino-6-methyl-4-azaindole dihydrochlorideCommon Name
CAS Number 1190316-32-5 (Free Base)[4]
Molecular Formula C₈H₉N₃·2HCl-
Molecular Weight 220.10 g/mol Calculated
Appearance Typically an off-white to brown crystalline powder[5]
Predicted pKa Multiple values expected due to basic nitrogens-
Predicted LogP Varies based on pH and salt form-

The Critical Role and Concepts of Solubility

Aqueous solubility is a master variable in drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. For ionizable compounds like 3-Amino-6-methyl-4-azaindole dihydrochloride, solubility is a function of pH.[6][7] It is essential to distinguish between two key types of solubility measurements.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous medium. It is a high-throughput assessment of a compound's propensity to stay in a supersaturated solution and is invaluable for early-stage screening and rank-ordering of large compound libraries.

  • Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of the most stable solid form of a compound in a specific medium after an extended equilibration period. It represents the gold standard for solubility determination and is critical for late-stage development, formulation, and regulatory submissions.[6] The salt form of a drug typically exhibits a significantly higher thermodynamic aqueous solubility compared to its free base.[6]

G cluster_0 Solubility Measurement Approaches k_start Start: Conc. DMSO Stock k_process Rapid Dilution into Aqueous Buffer k_start->k_process High-Throughput Screening k_result Kinetic Solubility (Sₖ) (Precipitation Point) k_process->k_result t_start Start: Excess Solid Compound t_process Long Equilibration (e.g., 24-72h in Buffer) t_start->t_process Gold Standard Formulation t_result Thermodynamic Solubility (Sₑ) (Saturated Solution) t_process->t_result

Diagram 1. Conceptual workflow distinguishing between Kinetic and Thermodynamic solubility pathways.

Experimental Protocols for Solubility Profiling

The following protocols provide a robust framework for characterizing the solubility of 3-Amino-6-methyl-4-azaindole dihydrochloride.

Foundational Protocol: Stock Solution Preparation

Accurate stock solution preparation is paramount for all subsequent assays. Dimethyl sulfoxide (DMSO) is the most common solvent for creating highly concentrated stocks of organic molecules.

Methodology:

  • Equilibration: Allow the vial of 3-Amino-6-methyl-4-azaindole dihydrochloride to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh a precise amount of the compound (e.g., 2.20 mg).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a target concentration (e.g., 100 µL for a 100 mM stock, or 1 mL for a 10 mM stock).

  • Dissolution: Vortex the vial vigorously for 2-5 minutes. If necessary, use a brief sonication bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials, aliquoted to avoid repeated freeze-thaw cycles.

Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for rapidly assessing solubility across different pH conditions. It measures the scattering of light caused by the formation of precipitate.

G start Prepare 10 mM Stock in DMSO step1 Create Serial Dilutions of Stock in DMSO (e.g., in 96-well plate) start->step1 step2 Dispense Dilutions into Assay Plate (e.g., 2 µL per well) step1->step2 step3 Rapidly Add Aqueous Buffer (e.g., 198 µL, pH 7.4) step2->step3 step4 Incubate with Shaking (1-2 hours, RT) step3->step4 step5 Measure Turbidity (Nephelometer) step4->step5 end Determine Concentration at Precipitation Onset step5->end

Diagram 2. Experimental workflow for the Kinetic Solubility Assay.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution in DMSO as described in Protocol 3.1.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Assay Plate Preparation: Transfer a small, precise volume (e.g., 2 µL) from each concentration of the DMSO dilution plate to a clear-bottomed 96-well assay plate.

  • Buffer Addition: Using a multichannel pipette or automated liquid handler, rapidly dispense the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) into each well. This achieves a final DMSO concentration of 1%.

  • Incubation: Cover the plate and incubate at room temperature on an orbital shaker for 1-2 hours.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.

  • Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Protocol: Thermodynamic Solubility Assay (Shake-Flask)

This method determines the true equilibrium solubility and is the definitive standard.

G start Add Excess Solid (e.g., 1-2 mg) to Aqueous Buffer (1 mL) step1 Equilibrate on Rotator (24-72 hours, 25°C or 37°C) start->step1 step2 Separate Solid Phase (Centrifuge at >10,000g for 15 min) step1->step2 step3 Carefully Collect Supernatant and Filter (e.g., 0.22 µm PVDF) step2->step3 step4 Quantify Compound Concentration in Filtrate (HPLC-UV) step3->step4 end Determine Equilibrium Solubility (Sₑ) step4->end

Diagram 3. Experimental workflow for the Thermodynamic (Shake-Flask) Solubility Assay.

Methodology:

  • Sample Preparation: Add an excess amount of solid 3-Amino-6-methyl-4-azaindole dihydrochloride (e.g., 1-2 mg, ensuring some solid will remain undissolved) to a known volume of the desired aqueous buffer (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, being cautious not to disturb the solid pellet. For robust analysis, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a standard curve by diluting the DMSO stock solution into the mobile phase. Analyze the filtered supernatant by a validated HPLC-UV method to determine the precise concentration.

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer. It is crucial to analyze the remaining solid by techniques like XRPD or microscopy to confirm the solid-state form at equilibrium.[8]

Data Analysis and Interpretation

Quantitative Data Presentation

Results should be compiled into a clear, comprehensive table to allow for easy comparison across different conditions.

Solvent System / MediumpHAssay TypeTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Detection Method
Deionized Water~Thermodynamic25Experimental ValueExperimental ValueHPLC-UV
PBS7.4Thermodynamic25Experimental ValueExperimental ValueHPLC-UV
PBS7.4Kinetic25Experimental ValueExperimental ValueNephelometry
Simulated Gastric Fluid (pH 1.2)1.2Thermodynamic37Experimental ValueExperimental ValueHPLC-UV
FaSSIF (pH 6.5)6.5Thermodynamic37Experimental ValueExperimental ValueHPLC-UV
Factors Influencing Solubility
  • Effect of pH: As a dihydrochloride salt of a basic compound, 3-Amino-6-methyl-4-azaindole is expected to have high solubility at low pH (e.g., in the stomach) where it exists in its fully protonated, cationic form. As the pH increases towards and beyond its pKa values, the compound will deprotonate to the less soluble free base, causing solubility to decrease significantly.[6][7]

  • Common Ion Effect: When determining the pH-solubility profile, using HCl to lower the pH can introduce excess chloride ions. This can potentially decrease the solubility of the hydrochloride salt at very low pH due to the common-ion effect.[7][9]

  • Salt Form vs. Free Base: The dihydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the neutral free base.[6][8] The energy required to break the crystal lattice of the salt is often less than that for the free base, leading to improved dissolution.

Conclusion

The systematic characterization of 3-Amino-6-methyl-4-azaindole dihydrochloride, starting with its calculated molecular weight of 220.10 g/mol , is foundational to its application in research and drug development. A thorough understanding of its solubility requires a multi-faceted approach, employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary to advance promising molecules through the development pipeline.

References

  • Azaindole Therapeutic Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Organic & Inorganic Au. Retrieved from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1987). PubMed. Retrieved from [Link]

  • 3-AMino-6-Methyl-4-azaindole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Salt formation to improve drug solubility. (n.d.). ScienceDirect. Retrieved from [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. Retrieved from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Exploratory

The Mechanistic and Kinetic Profiling of 3-Amino-6-methyl-4-azaindole Dihydrochloride in Kinase Inhibitor Design

A Technical Whitepaper for Medicinal Chemists and Assay Biologists Executive Summary The pursuit of highly selective, potent kinase inhibitors relies heavily on the optimization of hinge-binding scaffolds. Among these, t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Assay Biologists

Executive Summary

The pursuit of highly selective, potent kinase inhibitors relies heavily on the optimization of hinge-binding scaffolds. Among these, the azaindole family—specifically the 4-azaindole core—has emerged as a privileged pharmacophore[1]. This whitepaper provides an in-depth technical analysis of 3-Amino-6-methyl-4-azaindole dihydrochloride (CAS: 1260383-52-5) [4], a highly functionalized building block utilized in Fragment-Based Drug Discovery (FBDD). By dissecting its structural vectors, thermodynamic binding signatures, and the rigorous experimental protocols required to validate its affinity to kinase targets, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale: The 4-Azaindole Pharmacophore

In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms critical hydrogen bonds with the backbone amides of the hinge region. The 4-azaindole core acts as a high-fidelity adenine bioisostere.

The Bidentate Hinge Interaction

The binding affinity of the 4-azaindole scaffold is fundamentally driven by a bidentate hydrogen-bonding network [1].

  • The Indole NH (N1): Acts as a strong hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met/Leu residues depending on the kinase).

  • The Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor from the backbone amide NH of the hinge.

Functional Vectors: 3-Amino and 6-Methyl

The specific functionalization of 3-Amino-6-methyl-4-azaindole provides distinct advantages for lead optimization [2]:

  • 3-Amino Group: This moiety projects directly toward the solvent channel or the gatekeeper residue. It serves as an ideal synthetic vector for amide coupling or urea formation, allowing chemists to "grow" the fragment into the DFG-out pocket for Type II inhibition.

  • 6-Methyl Group: Positioned on the pyridine ring, this methyl group occupies a shallow hydrophobic pocket adjacent to the hinge. It provides a steric shield that restricts the conformational flexibility of the scaffold, pre-organizing the molecule for optimal binding entropy.

  • Dihydrochloride Salt Form: The electron-rich nature of the 3-amino-azaindole makes the free base susceptible to rapid oxidation. The dihydrochloride salt protonates the basic amines, drastically improving aqueous solubility for in vitro assays and ensuring long-term shelf stability [4].

G A 3-Amino-6-methyl-4-azaindole (Fragment Core) B Bidentate H-Bonds (N1-H & N4) A->B mediates C 3-Amino Vector (Solvent/Gatekeeper) A->C directs D 6-Methyl Group (Hydrophobic Shield) A->D occupies E Kinase Hinge Region (ATP Mimicry) B->E anchors to C->E extends from D->E stabilizes

Structural vectors of 4-azaindole binding within the kinase ATP pocket.

Experimental Workflows for Binding Affinity Validation

To establish a self-validating system for binding affinity, orthogonal assays must be employed. Relying solely on enzymatic IC50​ is insufficient, as it does not capture the kinetic residence time or the thermodynamic drivers of binding [3]. As application scientists, we mandate a triphasic workflow: TR-FRET for primary screening, SPR for kinetics, and ITC for thermodynamics.

G S1 Compound Prep (10mM DMSO) S2 TR-FRET Assay (Primary IC50) S1->S2 Screen S3 SPR Kinetics (Residence Time) S2->S3 Active Hits S4 ITC Thermodynamics (Enthalpy/Entropy) S3->S4 Lead Validation

Triphasic experimental workflow for kinase binding affinity validation.

Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

Causality & Rationale: Indole and azaindole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which causes false positives in standard fluorescence polarization assays. TR-FRET utilizes a long-lifetime Europium (Eu) fluorophore. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring high data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Dissolve 3-Amino-6-methyl-4-azaindole dihydrochloride in 100% DMSO to 10 mM. Perform a 3-fold, 11-point serial dilution in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to minimize plastic adsorption.

  • Protein-Tracer Complex: Prepare a 2X solution containing the His-tagged target kinase (e.g., JAK2 or ALK5) at 4 nM, a biotinylated active-site tracer at KD​ concentration, Eu-anti-His antibody (1 nM), and Streptavidin-APC (2 nM).

  • Incubation: Add 10 µL of the 2X complex to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at 25°C for 60 minutes to allow the system to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission reading at 620 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/620).

  • Data Analysis: Fit the dose-response data to a 4-parameter logistic equation to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: Thermodynamic affinity ( KD​ ) does not predict in vivo efficacy as accurately as drug residence time ( τ=1/koff​ ). SPR allows us to measure the association ( kon​ ) and dissociation ( koff​ ) rates in real-time. The dihydrochloride salt is critical here, as the high aqueous solubility prevents non-specific aggregation on the dextran matrix of the sensor chip.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip on a Biacore 8K system. Activate flow cells 1 and 2 with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) into flow cell 2 to achieve an immobilization level of ~3000 RU. Block both flow cells with 1 M Ethanolamine-HCl pH 8.5. Flow cell 1 serves as the reference.

  • Analyte Preparation: Dilute the compound in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) to a top concentration of 10 µM, followed by a 2-fold dilution series (5 concentrations).

  • Multi-Cycle Kinetics: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Association time: 60 seconds. Dissociation time: 300 seconds.

  • Regeneration: If the compound does not dissociate fully, inject a short pulse (10 seconds) of 50% DMSO, followed by buffer stabilization.

  • Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

To illustrate the binding profile of the 3-Amino-6-methyl-4-azaindole scaffold, we summarize representative kinetic and thermodynamic parameters against common kinase targets (e.g., ALK5 and JAK2) [2]. The data demonstrates how structural modifications utilizing the 3-amino vector shift the binding from entropy-driven (hydrophobic) to enthalpy-driven (specific H-bonding).

Table 1: Kinetic and Thermodynamic Binding Parameters of 4-Azaindole Derivatives

Compound / DerivativeTarget Kinase KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ΔH (kcal/mol) −TΔS (kcal/mol)
3-Amino-6-methyl-4-azaindole (Core Fragment)ALK54.2 µM 1.5×104 6.3×10−2 16 sec-3.1-4.2
Derivative A (3-Amide extension)ALK545 nM 4.8×105 2.1×10−2 47 sec-6.8-2.5
Derivative B (3-Urea extension)JAK212 nM 8.2×105 9.8×10−3 102 sec-8.4-1.1

Note: The core fragment exhibits low micromolar affinity driven heavily by entropy (hydrophobic collapse and solvent displacement). Extending the 3-amino vector into the solvent channel (Derivatives A & B) drastically increases enthalpic contributions ( ΔH ) via new polar interactions, significantly extending drug residence time.

Conclusion

The 3-Amino-6-methyl-4-azaindole dihydrochloride scaffold is a highly versatile, pre-organized hinge binder for kinase inhibitor development. Its bidentate hydrogen bonding capability, combined with the steric directing effect of the 6-methyl group and the synthetic utility of the 3-amino vector, makes it an ideal starting point for FBDD campaigns. By employing orthogonal, self-validating biophysical techniques like TR-FRET and SPR, researchers can confidently map the kinetic and thermodynamic trajectory of this scaffold as it is optimized into a clinical candidate.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI.
  • 3-Amino-6-methyl-4-azaindole dihydrochloride Catalog D
Foundational

A Comprehensive Technical Guide to the Pharmacokinetics of 3-Amino-6-methyl-4-azaindole Dihydrochloride Derivatives for Drug Development Professionals

Introduction: The Strategic Importance of the 4-Azaindole Scaffold 1.1 The Privileged 4-Azaindole Core in Medicinal Chemistry The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is recognized as a "privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-Azaindole Scaffold

1.1 The Privileged 4-Azaindole Core in Medicinal Chemistry

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets. Azaindoles are bioisosteres of indoles and purines, and the strategic placement of a nitrogen atom in the six-membered ring can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[1][2] These modifications are instrumental in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of its success as a drug candidate.[1] The 4-azaindole scaffold, in particular, has been successfully incorporated into numerous kinase inhibitors, a class of drugs that target enzymes involved in cell signaling and are central to many cancer therapies.[2][3]

1.2 Significance of the 3-Amino-6-methyl Substitution Pattern

The substitution pattern on the azaindole core is crucial for dictating its biological activity and pharmacokinetic properties. A 3-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. The 6-methyl group can influence the compound's metabolic stability and selectivity. The specific arrangement of these substituents on the 4-azaindole core creates a unique chemical entity with a distinct pharmacological profile that requires thorough pharmacokinetic characterization.

1.3 The Role of the Dihydrochloride Salt Form in Drug Development

Many active pharmaceutical ingredients (APIs) with basic functional groups, such as the amino group in 3-amino-6-methyl-4-azaindole, exhibit poor aqueous solubility in their free base form.[4] Conversion to a salt, in this case, a dihydrochloride salt by reacting the molecule with two equivalents of hydrochloric acid, is a common and effective strategy to enhance solubility and dissolution rate.[5][6] This improvement in solubility is often a prerequisite for achieving adequate oral bioavailability, as the drug must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream.[4][5] However, the use of a hydrochloride salt can also present challenges, such as the "common-ion effect" in the chloride-rich environment of the stomach, which can potentially suppress dissolution.[5][7] Therefore, a comprehensive understanding of the salt's behavior in vivo is essential.

1.4 The Critical Role of Pharmacokinetics in Translating Potency to Efficacy

A compound's in vitro potency against a biological target is a necessary but insufficient condition for its therapeutic efficacy. The compound must be able to reach its target in the body at a sufficient concentration and for an adequate duration to exert its pharmacological effect. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug.[8] Early and thorough pharmacokinetic profiling, often as part of a broader Drug Metabolism and Pharmacokinetics (DMPK) program, is crucial for identifying and weeding out drug candidates with unfavorable ADME properties, thereby reducing the high attrition rates in drug development.[9][10][11] This guide will provide an in-depth exploration of the key pharmacokinetic considerations and experimental methodologies for characterizing 3-Amino-6-methyl-4-azaindole dihydrochloride derivatives.

Foundational Pharmacokinetics: The ADME Profile of Azaindole Derivatives

The journey of a drug through the body is governed by four fundamental processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive understanding of each of these aspects is critical for the successful development of any new chemical entity.[9][12][13]

2.1 Absorption: From Gut to Circulation

For orally administered drugs, absorption is the process by which the drug moves from the gastrointestinal tract into the systemic circulation. Key determinants of oral absorption are the compound's aqueous solubility and its permeability across the intestinal epithelium.[14]

  • Causality: The dihydrochloride salt form is intended to improve the solubility of the parent compound. However, high solubility does not guarantee good absorption. The compound must also possess sufficient permeability to pass through the lipid membranes of the intestinal cells. Poor permeability can lead to low oral bioavailability, even for highly soluble compounds.[13]

  • Protocol: Caco-2 Permeability Assay

    The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[15][16] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured on a semi-permeable membrane, differentiate to form a barrier with many of the characteristics of the human intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[14][15]

    Step-by-Step Methodology:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a trans-well plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]

    • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a pre-defined threshold are used for the experiment.[14][17]

    • Transport Studies:

      • A to B Transport (Apical to Basolateral): The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the blood, at various time points (e.g., 2 hours).[15]

      • B to A Transport (Basolateral to Apical): In a parallel experiment, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This is done to assess the extent of active efflux.[15]

    • Quantification: The concentration of the test compound in the donor and receiver chambers is quantified by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.[15]

  • Data Table: Permeability Classifications

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected Oral Absorption
< 1LowPoor
1 - 10ModerateModerate to Good
> 10HighGood

2.2 Distribution: Reaching the Target

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the physicochemical properties of the drug.

  • Causality: Only the unbound (free) fraction of a drug in the plasma is able to cross cell membranes and interact with its target.[18] High plasma protein binding can limit the amount of free drug available to exert a therapeutic effect and can also affect the drug's clearance.[18][19]

  • Protocol: Equilibrium Dialysis for Plasma Protein Binding

    Equilibrium dialysis is considered the gold standard method for determining the extent of a drug's binding to plasma proteins.[19][20] The Rapid Equilibrium Dialysis (RED) device is a commonly used format for this assay.[18][21][22]

    Step-by-Step Methodology:

    • Sample Preparation: The test compound is added to plasma (human, rat, mouse, etc.) at a known concentration.[18]

    • Dialysis: The plasma containing the test compound is placed in one chamber of the RED device, and a protein-free buffer is placed in the adjacent chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules (unbound drug) but not large proteins.[19][21]

    • Incubation: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[18]

    • Sampling: Aliquots are taken from both the plasma and buffer chambers.[18]

    • Quantification: The concentration of the test compound in both the plasma and buffer aliquots is determined by LC-MS/MS.

    • Calculation: The percentage of plasma protein binding is calculated based on the difference in concentration between the plasma and buffer chambers at equilibrium.

  • Data Table: Interpretation of % Plasma Protein Binding

% BoundClassificationPotential Implications
< 90%Low to Moderate BindingHigher free fraction, potentially higher efficacy and clearance.
90% - 99%High BindingLower free fraction, changes in binding can significantly impact free drug concentration.
> 99%Very High BindingVery low free fraction, potential for drug-drug interactions, may act as a reservoir.

2.3 Metabolism: The Biotransformation Landscape

Metabolism is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) family of enzymes plays a major role in this process.[23]

  • Causality: A compound that is rapidly metabolized will have a short half-life and may require frequent dosing to maintain therapeutic concentrations. Conversely, a compound that is very slowly metabolized may accumulate in the body, leading to potential toxicity. Understanding the metabolic stability of a compound is crucial for predicting its in vivo clearance and half-life.[24]

  • Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

    Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and widely used in vitro tool to assess the metabolic stability of compounds.[23]

    Step-by-Step Methodology:

    • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other preclinical species), a buffer (pH 7.4), and the test compound at a specified concentration (e.g., 1 µM).[23]

    • Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.[23][25]

    • Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[23][26]

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[25]

    • Sample Processing: The samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for analysis.

    • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

    • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[25]

  • Graphviz Diagram: Conceptual Workflow for Metabolite Identification

    G cluster_0 In Vitro Incubation cluster_1 LC-MS/MS Analysis cluster_2 Metabolite Characterization A Test Compound + Liver Microsomes/Hepatocytes B Incubate at 37°C with Cofactors A->B C Time-Point Samples B->C D High-Resolution Mass Spectrometry C->D E MS/MS Fragmentation D->E F Data Processing Software E->F G Compare to Control (t=0) F->G H Identify Mass Shifts (e.g., +16 for Oxidation) G->H I Propose Metabolite Structures H->I

    Caption: Workflow for identifying potential metabolites using in vitro systems and high-resolution mass spectrometry.

2.4 Excretion: Clearing the System

Excretion is the final step in the removal of a drug and its metabolites from the body. The primary routes of excretion are through the kidneys (renal excretion) into the urine and through the liver (biliary excretion) into the feces.

  • Causality: The route and rate of excretion determine how long a drug remains in the body. Understanding the primary clearance pathways is important for predicting potential drug-drug interactions and for dose adjustments in patients with renal or hepatic impairment.

  • Methodology Overview: Mass Balance Studies

    Mass balance studies, typically conducted in preclinical species using a radiolabeled version of the drug, are the definitive way to determine the routes and extent of excretion. These studies quantify the total amount of radioactivity excreted in urine and feces over time, providing a complete picture of how the drug is eliminated from the body.

Preclinical In Vivo Pharmacokinetic Evaluation

In vitro assays provide valuable early insights, but in vivo studies in preclinical species are essential to understand how a drug behaves in a whole organism.[10][11] These studies are a prerequisite for moving a compound into clinical trials.[27]

3.1 Strategic Design of In Vivo PK Studies

The design of in vivo PK studies must be carefully considered to generate meaningful and reliable data.[28]

  • Causality: The choice of animal species, dose levels, route of administration, and blood sampling schedule all have a significant impact on the resulting pharmacokinetic profile. For example, the route of administration (e.g., intravenous vs. oral) is chosen to determine key parameters like clearance and bioavailability. The dose levels should be selected based on the compound's expected therapeutic range and any known toxicity.[29]

3.2 Bioanalytical Methodology: Quantifying Exposure

Accurate and precise quantification of the drug and its major metabolites in biological matrices (e.g., plasma, urine, tissues) is the cornerstone of any pharmacokinetic study.

  • Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis in drug discovery and development due to its high sensitivity, selectivity, and speed.[30][31] A robust and validated bioanalytical method is required by regulatory agencies to ensure the integrity of the data.[27]

  • Protocol: A Self-Validating Workflow for LC-MS/MS Method Development

    • Analyte and Internal Standard (IS) Optimization: Infuse the test compound and a suitable internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal) into the mass spectrometer to determine the optimal precursor and product ions and collision energy for detection (Multiple Reaction Monitoring - MRM).

    • Chromatographic Separation: Develop a chromatographic method (column, mobile phase, gradient) that provides good peak shape and separates the analyte and IS from endogenous interferences in the biological matrix.

    • Sample Extraction: Develop an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and other interfering components from the plasma sample while maximizing the recovery of the analyte.[30][32]

    • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as:

      • Linearity: The range over which the instrument response is proportional to the analyte concentration.

      • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively. Assessed at multiple concentration levels (lower limit of quantification, low, mid, and high QC).

      • Selectivity: Ensuring that components of the matrix do not interfere with the quantification of the analyte.

      • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the matrix on the ionization of the analyte.

      • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

3.3 Data Interpretation: From Concentration-Time Curves to Key Parameters

After an in vivo study is conducted and the plasma samples are analyzed, the resulting concentration-time data is used to calculate key pharmacokinetic parameters, typically using non-compartmental analysis (NCA).

  • Graphviz Diagram: Workflow from Raw Data to Pharmacokinetic Parameters

    G A In-life Study: Dosing & Blood Sampling B Bioanalysis (LC-MS/MS): Plasma Concentrations A->B C Concentration vs. Time Data B->C D Pharmacokinetic Software (e.g., Phoenix WinNonlin) C->D E Non-Compartmental Analysis (NCA) D->E F Key PK Parameters (AUC, Cmax, Tmax, t1/2, CL, Vd) E->F

    Caption: Data analysis workflow for an in vivo pharmacokinetic study.

  • Data Table: Summary of Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Half-lifeThe time it takes for the plasma concentration to decrease by half. Determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Indicates the efficiency of drug elimination.
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution.
F% BioavailabilityThe fraction of an orally administered dose that reaches the systemic circulation.

Integrating Pharmacokinetics with Pharmacodynamics (PK/PD)

Pharmacokinetics describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body. Integrating these two disciplines is essential for rational drug development.[8]

4.1 The Exposure-Response Relationship

  • Causality: The goal of PK/PD modeling is to establish a quantitative relationship between the drug exposure (PK) and the pharmacological effect (PD).[33] This allows for the prediction of the drug concentrations required to achieve a desired therapeutic effect and can guide dose selection for clinical trials.[8][34][35]

4.2 Building a PK/PD Model

For a kinase inhibitor, the PD effect can be measured by assessing the phosphorylation of a downstream target in tumor tissue or surrogate tissues.[33]

  • Graphviz Diagram: A Conceptual Model Illustrating the PK/PD Relationship

    G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Plasma_Concentration Plasma_Concentration Dose->Plasma_Concentration Absorption, Distribution Elimination Elimination Plasma_Concentration->Elimination Metabolism, Excretion Target_Site_Concentration Target_Site_Concentration Plasma_Concentration->Target_Site_Concentration Tissue Distribution Target_Engagement Target_Engagement Target_Site_Concentration->Target_Engagement Binding Biological_Effect Biological_Effect Target_Engagement->Biological_Effect Signal Transduction Therapeutic_Outcome Therapeutic_Outcome Biological_Effect->Therapeutic_Outcome

    Caption: The relationship between drug concentration (PK) and biological effect (PD).

4.3 Application in Dose Prediction and Optimization

PK/PD models can be used to simulate the effect of different dosing regimens (e.g., daily vs. intermittent dosing) on target engagement and therapeutic outcome.[33][36] This can help to identify the optimal dose and schedule to maximize efficacy while minimizing toxicity before entering human trials.[8]

Hypothetical Case Study: "AZD-123" - A Novel 3-Amino-6-methyl-4-azaindole Dihydrochloride Derivative

To illustrate the application of the principles discussed, let's consider a hypothetical case study for a new compound, "AZD-123," being developed as an oral kinase inhibitor for oncology.

5.1 In Vitro ADME Profile of AZD-123

AssayResultInterpretation
Aqueous Solubility (pH 7.4) > 200 µMHigh solubility, favorable for dissolution.
Caco-2 Permeability (Papp A-B) 15 x 10⁻⁶ cm/sHigh permeability, suggests good potential for oral absorption.
Caco-2 Efflux Ratio 1.2Not a substrate of major efflux transporters like P-gp.
Human Plasma Protein Binding 95%High binding, free fraction is 5%.
Human Liver Microsomal Stability (t½) 45 minModerate metabolic stability, suggests moderate clearance in vivo.

5.2 In Vivo Pharmacokinetics of AZD-123 in Sprague-Dawley Rats (10 mg/kg Oral Dose)

ParameterValue
Cmax 1500 ng/mL
Tmax 2.0 hr
AUC₀-inf 9800 ng*hr/mL
4.5 hr
CL/F 17 mL/min/kg
Vd/F 6.2 L/kg
F% 65%

5.3 Integrated Analysis and Next Steps in Development

  • Analysis: AZD-123 exhibits a promising pharmacokinetic profile. Its high solubility and permeability, as predicted by the in vitro assays, translate to good oral bioavailability (65%) in rats. The moderate clearance observed in vivo is consistent with the moderate metabolic stability in human liver microsomes. The half-life of 4.5 hours suggests that once or twice daily dosing in humans might be feasible. The high plasma protein binding needs to be considered when interpreting the exposure-response relationship.

  • Next Steps:

    • Conduct in vivo PK studies in a second (non-rodent) species to assess interspecies scaling.

    • Perform PK/PD studies in a tumor xenograft model to correlate plasma exposure with target inhibition and anti-tumor efficacy.

    • Use the preclinical PK and PK/PD data to model the human pharmacokinetic profile and predict a safe and potentially efficacious starting dose for Phase I clinical trials.

References

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  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

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  • PubMed. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. Available from: [Link]

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  • ASCO Educational Book. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • PMC. A pharmacokinetic–pharmacodynamic model predicting tumour growth inhibition after intermittent administration with the mTOR kinase inhibitor AZD8055. Available from: [Link]

  • Novasecta. How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]

  • AACR Journals. Semi-Mechanistic Pharmacokinetic/Pharmacodynamic Modeling of the Antitumor Activity of LY2835219, a New Cyclin-Dependent Kinase 4/6 Inhibitor, in Mice Bearing Human Tumor Xenografts. Available from: [Link]

  • PubMed. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Available from: [Link]

  • ScienceDirect. Hydrochloride salt: Significance and symbolism. Available from: [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • YouTube. Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Available from: [Link]

  • Sannova. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available from: [Link]

  • RJPDFT. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from: [Link]

  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • ResearchGate. X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... Available from: [Link]

  • MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Available from: [Link]

  • PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Available from: [Link]

  • ResearchGate. Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... Available from: [Link]

  • PMC. Azaindole Therapeutic Agents. Available from: [Link]

  • PubMed. Development and validation of a sensitive and fast bioanalytical LC-MS/MS assay for the quantitation of venetoclax and azacitidine in Rat Plasma: Application to pharmacokinetic study. Available from: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • ResearchGate. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Available from: [Link]

  • PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Leveraging 3-Amino-6-methyl-4-azaindole Dihydrochloride in Kinase Inhibitor Discovery

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals As a Senior Application Scientist in small molecule drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

As a Senior Application Scientist in small molecule drug discovery, I frequently encounter the challenge of designing kinase inhibitors that achieve both high biochemical potency and exquisite kinome selectivity. The azaindole framework has emerged as a highly privileged scaffold in this arena[1]. Specifically, 3-Amino-6-methyl-4-azaindole dihydrochloride (CAS: 1260383-52-5) serves as a powerful, bifunctional building block.

This guide provides an in-depth mechanistic rationale and self-validating protocols for utilizing this intermediate to generate high-quality hit compounds.

Mechanistic Rationale: Why this Scaffold?

To understand the utility of 3-Amino-6-methyl-4-azaindole dihydrochloride, we must deconstruct its structural anatomy and its interactions within the kinase active site:

  • The 4-Azaindole Core (ATP Mimicry): The 4-azaindole ring is a bioisostere of the purine ring of ATP[1]. The pyridine nitrogen and the pyrrole NH act as a highly efficient hydrogen bond acceptor-donor pair, anchoring the molecule firmly to the backbone amides of the kinase hinge region[2].

  • The 3-Amino Handle (Vector for Extension): The primary amine at the C3 position provides a highly reactive nucleophilic handle. Derivatizing this amine into amides, ureas, or sulfonamides allows medicinal chemists to project functional groups directly into the solvent-exposed region or the adjacent selectivity pocket, driving target specificity[3].

  • The 6-Methyl Group (Metabolic Shielding & Steric Fit): The inclusion of a methyl group at the C6 position serves a dual purpose. Sterically, it occupies a small lipophilic sub-pocket adjacent to the hinge, increasing binding affinity. Pharmacokinetically, it blocks oxidative metabolism (hydroxylation) at the vulnerable C6 position, thereby improving the half-life of the resulting drug candidates.

  • The Dihydrochloride Salt (Stability): The free base of 3-amino-4-azaindole is electron-rich and prone to rapid oxidation in air. Supplying this building block as a dihydrochloride salt stabilizes the amine, ensuring a long shelf-life and precise stoichiometric control during parallel library synthesis.

G A 4-Azaindole Core H Kinase Hinge Region (ATP Mimicry) A->H Hydrogen Bonding (Donor/Acceptor) B 3-Amino Group S Solvent/Selectivity Pocket (Vector for Extension) B->S Derivatization (Amides/Ureas) C 6-Methyl Group P Hydrophobic Sub-pocket (Steric Fit) C->P Lipophilic Interaction & Metabolic Blocking

Fig 1. Rational design logic for 3-Amino-6-methyl-4-azaindole in the kinase ATP-binding pocket.

Representative Kinase Selectivity Data

By leveraging the 3-amino handle, researchers have successfully targeted a wide array of kinases. The table below summarizes representative structure-activity relationship (SAR) data for 4-azaindole derivatives synthesized using similar methodologies[4],[3].

Kinase TargetModification at 3-AminoIC50 (nM)Selectivity Fold vs Off-TargetRationale for Efficacy
TGFβRI Nicotinamide derivative22>100x (vs p38)Amide extends into solvent channel, H-bonds with structural water[4].
c-Met Aryl sulfonamide70>50x (vs VEGFR2)Sulfonamide oxygens interact with D1222 in the activation loop[3].
Aurora B Pyrazole-urea15>80x (vs Aurora A)Urea motif acts as a rigid linker directing the pyrazole into the selectivity pocket[3].

Validated Experimental Protocols

The following protocols form a self-validating system, taking you from raw building block to validated biological hit.

Workflow cluster_synth Parallel Synthesis (DIPEA Neutralization Required) Start 3-Amino-6-methyl-4-azaindole Dihydrochloride Amide Amide Coupling (HATU/DIPEA) Start->Amide Urea Urea Formation (Isocyanates) Start->Urea Sulfonamide Sulfonylation (Sulfonyl Chlorides) Start->Sulfonamide Library Focused Inhibitor Library Amide->Library Urea->Library Sulfonamide->Library Screening HTRF Kinase Assay (Z'-factor > 0.6) Library->Screening LC-MS Validation Hit Hit Identification & SAR Analysis Screening->Hit IC50 < 100 nM

Fig 2. Self-validating workflow from building block to validated kinase inhibitor hits.

Protocol 1: Parallel Library Synthesis via Amide Coupling

Causality Note: Because the starting material is a dihydrochloride salt, the 3-amino group is protonated (ammonium) and completely non-nucleophilic. You must use an excess of a non-nucleophilic base (like DIPEA) to liberate the free amine in situ before coupling. Failure to account for the two equivalents of HCl will result in zero product yield.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense the target carboxylic acids (0.12 mmol, 1.2 eq) into individual wells.

  • Activation: Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well.

  • Neutralization & Coupling: Prepare a master mix of 3-Amino-6-methyl-4-azaindole dihydrochloride (0.10 mmol, 1.0 eq) and DIPEA (0.40 mmol, 4.0 eq) in anhydrous DMF. Why 4.0 eq? 2.0 eq neutralizes the dihydrochloride salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq acts as a catalytic excess.

  • Reaction: Dispense 0.5 mL of the master mix into each well of the plate containing the activated acids. Seal the plate and shake at room temperature for 2 hours.

  • Self-Validation (IPC): Withdraw a 2 µL aliquot from a representative well, dilute in 100 µL Methanol, and inject into an LC-MS. Confirm the disappearance of the starting material mass (m/z [M+H]+ = 148 for the free base). If starting material persists, add an additional 1.0 eq of DIPEA.

  • Purification: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac). Purify the residues via automated preparative HPLC to yield the final focused library.

Protocol 2: High-Throughput HTRF Kinase Screening

Causality Note: Azaindoles, due to their rigid, conjugated aromatic systems, often exhibit intrinsic autofluorescence. Standard fluorescence intensity assays will yield false positives/negatives. Homogeneous Time-Resolved Fluorescence (HTRF) is mandatory here; the time delay before measurement allows the short-lived autofluorescence of the azaindole to decay, isolating the long-lived Europium signal[4].

Step-by-Step Methodology:

  • Compound Plating: Echo-transfer 50 nL of the purified azaindole library (from Protocol 1) in a 10-point dose-response curve (top concentration 10 µM) into a 384-well low-volume white microplate.

  • Kinase Reaction: Add 2 µL of the target kinase (e.g., TGFβRI) and biotinylated substrate peptide in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 2 µL of ATP at the predetermined Km concentration. Incubate at room temperature for 60 minutes.

  • Detection: Add 4 µL of HTRF detection buffer containing Streptavidin-XL665 (binds biotinylated peptide) and Europium-Cryptate labeled anti-phospho antibody. Incubate for 60 minutes.

  • Self-Validation (Z'-Factor): Before analyzing the library data, calculate the Z'-factor using the positive (DMSO) and negative (no enzyme) control columns.

    • Formula:Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|)

    • Proceed with data analysis only if Z' > 0.6 , proving the assay window is robust enough to overcome any residual compound interference.

  • Readout: Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar) using dual-wavelength emission (665 nm / 620 nm). Calculate IC50 values using a 4-parameter logistic fit.

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: ACS Medicinal Chemistry Letters / NIH PMC URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules 2014, 19(12), 19935-19979. URL:[Link]

Sources

Application

Application Notes and Protocols for the Crystallization of 3-Amino-6-methyl-4-azaindole Dihydrochloride

Introduction: The Critical Role of Crystalline Form for 3-Amino-6-methyl-4-azaindole Dihydrochloride 3-Amino-6-methyl-4-azaindole and its derivatives are a class of heterocyclic compounds of significant interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystalline Form for 3-Amino-6-methyl-4-azaindole Dihydrochloride

3-Amino-6-methyl-4-azaindole and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Their structural similarity to endogenous purines allows them to act as privileged scaffolds, particularly in the development of kinase inhibitors.[1][2] The dihydrochloride salt of 3-Amino-6-methyl-4-azaindole is often synthesized to enhance its aqueous solubility and facilitate its handling during pharmaceutical processing.[3]

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4] A well-defined and consistent crystalline form is essential for ensuring product quality, therapeutic efficacy, and manufacturability. This document provides a comprehensive guide to various crystallization techniques applicable to 3-Amino-6-methyl-4-azaindole dihydrochloride, offering detailed protocols and the scientific rationale behind the selection of experimental parameters. While specific solubility data for this compound is not extensively available in public literature, the protocols herein are developed based on the known properties of structurally related azaindole derivatives and general principles for the crystallization of small molecule hydrochloride salts.

Understanding the Physicochemical Landscape of 3-Amino-6-methyl-4-azaindole Dihydrochloride

3-Amino-6-methyl-4-azaindole dihydrochloride is a polar molecule, and its salt form is expected to be soluble in polar protic solvents such as water, ethanol, and methanol. Its solubility is likely to be lower in less polar organic solvents. The presence of the amino group and the nitrogen atoms in the azaindole core means that the compound's solubility will be highly dependent on the pH of the solution.[5] At lower pH values, the amine groups will be protonated, enhancing solubility in aqueous media. Conversely, increasing the pH will deprotonate the molecule, likely reducing its aqueous solubility and potentially triggering crystallization. This pH-dependent solubility is a key parameter that can be exploited in various crystallization strategies.[6]

Core Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state in which the concentration of a solute in a solution exceeds its equilibrium solubility.[7] The generation of a supersaturated state is the first and most critical step in any crystallization process. This can be achieved through several methods, including:

  • Cooling: For compounds whose solubility increases with temperature, cooling a saturated solution will lead to supersaturation.

  • Solvent Evaporation: Slowly removing the solvent from a solution increases the solute concentration, eventually leading to supersaturation.

  • Anti-solvent Addition: Introducing a solvent in which the solute is poorly soluble (an anti-solvent) to a solution of the solute in a good solvent can induce supersaturation and crystallization.[8]

  • pH Adjustment: For ionizable compounds like 3-Amino-6-methyl-4-azaindole dihydrochloride, altering the pH of the solution can significantly change its solubility and induce crystallization.[6]

Once a state of supersaturation is achieved, the crystallization process proceeds through two main stages: nucleation (the formation of initial small crystal nuclei) and crystal growth (the subsequent growth of these nuclei into larger crystals). The interplay between these two stages determines the final crystal size distribution, morphology, and purity.

Strategic Selection of Crystallization Techniques

The choice of an appropriate crystallization technique depends on the physicochemical properties of the compound and the desired attributes of the final crystalline product. The following diagram outlines a decision-making workflow for selecting a suitable crystallization strategy for 3-Amino-6-methyl-4-azaindole dihydrochloride.

Crystallization Strategy Selection Decision-Making Workflow for Crystallization Method Selection Start Start: 3-Amino-6-methyl-4-azaindole dihydrochloride in solution Solubility_Screen Perform Solubility Screening in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone) at different temperatures. Start->Solubility_Screen Small_Quantity Is only a small quantity of material available for initial screening? Start->Small_Quantity High_Sol_Hot Is solubility significantly higher at elevated temperature? Solubility_Screen->High_Sol_Hot Yes Good_Solvent Is a good solvent and a miscible anti-solvent identified? Solubility_Screen->Good_Solvent Yes pH_Dependent_Sol Is solubility highly pH-dependent? Solubility_Screen->pH_Dependent_Sol Yes Cooling_Crystallization Cooling Crystallization High_Sol_Hot->Cooling_Crystallization Optimize Optimize: Cooling rate, anti-solvent addition rate, pH adjustment rate, seeding Cooling_Crystallization->Optimize Antisolvent_Crystallization Anti-solvent Crystallization Good_Solvent->Antisolvent_Crystallization Antisolvent_Crystallization->Optimize pH_Adjustment pH Adjustment Crystallization pH_Dependent_Sol->pH_Adjustment pH_Adjustment->Optimize Vapor_Diffusion Vapor Diffusion Small_Quantity->Vapor_Diffusion Vapor_Diffusion->Optimize Troubleshooting Troubleshoot: Oiling out, amorphous precipitate, no crystals Optimize->Troubleshooting

Caption: A workflow for selecting a suitable crystallization method.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the crystallization of 3-Amino-6-methyl-4-azaindole dihydrochloride. These should be considered as starting points for optimization.

Protocol 1: Cooling Crystallization

This technique is suitable if the compound exhibits a significant increase in solubility with temperature.[6]

Rationale: The principle is to dissolve the compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, and then to control the cooling rate to induce nucleation and crystal growth. The choice of solvent is critical; an ideal solvent will dissolve a moderate amount of the compound at high temperatures and a low amount at room temperature or below. For a polar hydrochloride salt, polar protic solvents are good starting points.

Materials:

  • 3-Amino-6-methyl-4-azaindole dihydrochloride

  • Solvents for screening: Ethanol, Methanol, Isopropanol, Water, or mixtures thereof

  • Crystallization vessel (e.g., Erlenmeyer flask with a loose-fitting stopper or a jacketed reactor)

  • Heating and stirring plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Solvent Screening: In small test tubes, determine the approximate solubility of the compound in various solvents at room temperature and near their boiling points. Select a solvent that shows a significant increase in solubility with temperature. Ethanol-water or isopropanol-water mixtures are often effective for hydrochloride salts.

  • Dissolution: In the crystallization vessel, add the chosen solvent to the 3-Amino-6-methyl-4-azaindole dihydrochloride. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is just below saturation.

  • Controlled Cooling: Slowly cool the solution. A slow cooling rate generally favors the formation of larger, more well-defined crystals. A rate of 5-10 °C per hour is a good starting point. If using a simple flask, this can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with glass wool, and then transferring it to a refrigerator or cold room.

  • Crystal Maturation: Once crystals begin to form, it is often beneficial to hold the temperature constant for a period (e.g., 2-4 hours) to allow the crystals to grow and the system to reach equilibrium.

  • Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature that will not cause decomposition or desolvation (if a solvate has been formed).

ParameterStarting ConditionRationale
Solvent System Ethanol/Water (e.g., 9:1 v/v)Balances solvency and insolubility to achieve a good yield.
Initial Temperature Near boiling point of solventTo achieve complete dissolution.
Cooling Rate 5-10 °C/hourPromotes the growth of larger, more uniform crystals.
Final Temperature 0-5 °CTo maximize yield.
Protocol 2: Anti-solvent Crystallization

This is a powerful technique, particularly when a compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[8]

Rationale: The addition of an anti-solvent reduces the solubility of the compound in the solvent mixture, leading to supersaturation and crystallization. The rate of anti-solvent addition is a critical parameter that controls the rate of supersaturation and, consequently, the crystal size and morphology. A slow addition rate is generally preferred.

Materials:

  • 3-Amino-6-methyl-4-azaindole dihydrochloride

  • A "good" solvent (e.g., Methanol, Ethanol, Water)

  • An "anti-solvent" (e.g., Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran)

  • Crystallization vessel with a stirrer

  • Addition funnel or syringe pump for controlled addition of the anti-solvent

  • Filtration and drying equipment as in Protocol 1

Procedure:

  • Solvent/Anti-solvent Selection: Identify a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the 3-Amino-6-methyl-4-azaindole dihydrochloride in the "good" solvent at room temperature or with gentle warming to form a clear solution.

  • Anti-solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition rate should be controlled to maintain a low level of supersaturation. The first sign of turbidity indicates the onset of nucleation.

  • Seeding (Optional but Recommended): Once turbidity is observed, a small number of seed crystals of the desired polymorphic form can be added to promote controlled crystal growth.

  • Equilibration: After the addition of the anti-solvent is complete, continue stirring the slurry for a period (e.g., 1-2 hours) to allow the crystallization to go to completion.

  • Isolation and Drying: Collect, wash (with a mixture of the solvent and anti-solvent), and dry the crystals as described in Protocol 1.

ParameterStarting ConditionRationale
Solvent/Anti-solvent Pair Methanol / IsopropanolA common pair for polar compounds.
Addition Rate 1 mL/minute (for a 100 mL scale)Slow addition prevents rapid precipitation and formation of small or amorphous particles.
Temperature Room TemperatureAvoids potential oiling out at higher temperatures.
Protocol 3: Vapor Diffusion

This method is particularly useful for obtaining high-quality single crystals for structural analysis, especially when only small amounts of material are available.[4][9]

Rationale: The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent.[7] This gradual change in solvent composition leads to a very slow increase in supersaturation, which is ideal for the growth of well-ordered single crystals.[7]

Materials:

  • 3-Amino-6-methyl-4-azaindole dihydrochloride

  • A "good" solvent (e.g., Methanol, Dichloromethane)

  • An "anti-solvent" (e.g., Diethyl ether, Hexane, Ethyl acetate)

  • A small vial (e.g., 2 mL) and a larger vial (e.g., 20 mL) with a screw cap

Procedure:

  • Preparation of the Solution: Dissolve a small amount of the compound (e.g., 5-10 mg) in the "good" solvent in the small vial to create a clear, nearly saturated solution.

  • Setting up the Diffusion Chamber: Place the small, open vial inside the larger vial. Carefully add the anti-solvent to the larger vial, ensuring that it does not splash into the smaller vial. The level of the anti-solvent should be below the top of the inner vial.

  • Sealing and Incubation: Seal the larger vial tightly and leave it undisturbed in a location with a stable temperature.

  • Crystal Growth: Over a period of several days to weeks, the anti-solvent vapor will diffuse into the solution in the inner vial, causing crystals to slowly form.

  • Harvesting: Once suitable crystals have grown, carefully remove the inner vial and isolate the crystals.

ParameterSolvent/Anti-solvent PairRationale
System 1 Methanol / Diethyl etherGood for polar compounds, with a significant difference in volatility.
System 2 Dichloromethane / HexaneFor less polar systems, if applicable.
Temperature Constant room temperatureMinimizes thermal fluctuations that can disrupt crystal growth.

Troubleshooting Common Crystallization Issues

"Oiling Out": This occurs when the compound separates from the solution as a liquid phase instead of a solid.[10] This is often due to excessively high supersaturation or the crystallization temperature being above the melting point of the solid in the given solvent system.

  • Solution: Reduce the concentration of the starting solution, slow down the cooling or anti-solvent addition rate, or select a different solvent system.[11][12]

Formation of Amorphous Precipitate: This can happen when nucleation is too rapid, and the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.

  • Solution: Decrease the rate of supersaturation generation (slower cooling or anti-solvent addition). Seeding the solution at a low level of supersaturation can also promote the growth of crystalline material.

No Crystal Formation: This may be due to insufficient supersaturation or a high nucleation barrier.

  • Solution: Concentrate the solution further by slow evaporation, cool to a lower temperature, or try adding an anti-solvent. Scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation.[11]

Conclusion

The crystallization of 3-Amino-6-methyl-4-azaindole dihydrochloride is a critical step in its development as a pharmaceutical agent. The selection of an appropriate crystallization method and the careful control of key process parameters are essential for obtaining a crystalline product with the desired physical properties. The protocols provided in this guide offer a rational starting point for the development of robust and reproducible crystallization processes. It is important to emphasize that these are starting points, and optimization based on experimental observations is crucial for success.

References

  • Alvarez, A. J., & Myerson, A. S. (2010). Continuous Plug Flow Crystallization of Pharmaceutical Compounds. Crystal Growth & Design, 10(5), 2219–2228.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025).
  • University of York. (n.d.). scXRD: Growing single crystals.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
  • Chen, J., & Sarma, B. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1646–1653.
  • Kumar, A., & Singh, R. K. (2016). methods of growing single crystals. International Educational Scientific Research Journal, 2(4).
  • Chadha, R., & Saini, A. (2012). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Indian Journal of Pharmaceutical Sciences, 74(3), 189–200.
  • Jones, P. G. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Likhitkar, S., & Kumar, L. (2011). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Tetrahedron Letters, 52(40), 5155-5157.
  • ResearchGate. (n.d.). Physico-chemical characteristics of the synthesized compounds.
  • Childs, S. L., & Zaworotko, M. J. (2006). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 128(41), 13335–13342.
  • Popowycz, F. (2015). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 22(15), 1786–1813.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Woo, C. H., & Myerson, A. S. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design, 6(3), 799–806.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2017, February 7).
  • Kalantri, S. S., & Yadav, M. (2013). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Serajuddin, A. T. M. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(4), 384–388.
  • ResearchGate. (n.d.).
  • BIA. (2022, December).
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
  • Gibson, E. K. (2007).
  • National Institute of Industrial Safety. (n.d.).
  • U.S. Patent No. 4,670,232. (1987).
  • Cook, C. D., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(40), 35985–35993.
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10243–10263.
  • Al-Zaydi, K. M. (2011).
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(64), 36629–36640.
  • Sadu, S., & Gao, Y. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(3), 628–635.
  • Ryabova, A. S., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1648.
  • Stieber, F., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 499–513.

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Technical Notes & Optimization

Troubleshooting

improving solubility of 3-Amino-6-methyl-4-azaindole dihydrochloride in aqueous media

Technical Support Center: Formulating 3-Amino-6-methyl-4-azaindole Dihydrochloride for Aqueous Assays Welcome to the Application Scientist Support Center. 3-Amino-6-methyl-4-azaindole dihydrochloride is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Formulating 3-Amino-6-methyl-4-azaindole Dihydrochloride for Aqueous Assays

Welcome to the Application Scientist Support Center. 3-Amino-6-methyl-4-azaindole dihydrochloride is a highly versatile building block and kinase inhibitor scaffold. However, despite being formulated as a dihydrochloride salt, researchers frequently encounter precipitation and erratic dosing profiles in aqueous media. This guide synthesizes thermodynamic principles with field-proven formulation strategies to ensure robust, reproducible solubility for your in vitro and in vivo workflows.

Section 1: Diagnostic Troubleshooting & FAQs

SolubilityWorkflow Start Compound Precipitation Observed in Media CheckPH Check Media pH & Cl- Content Start->CheckPH IsHighPH pH > pKa or High[Cl-]? CheckPH->IsHighPH FreeBase Free-basing or Common-Ion Effect IsHighPH->FreeBase Yes Cosolvent Add Cosolvents (DMSO / PEG400) IsHighPH->Cosolvent No AdjustpH Adjust pH / Use non-Cl buffer FreeBase->AdjustpH Cyclodextrin Use HP-β-CD Complexation AdjustpH->Cyclodextrin If still insoluble Cosolvent->Cyclodextrin If toxicity is a concern

Logical decision tree for diagnosing and resolving azaindole salt precipitation.

Q1: I dissolved the dihydrochloride salt in water perfectly, but it immediately precipitated when I added it to Phosphate-Buffered Saline (PBS) at pH 7.4. Why? Causality: You are observing a combination of the common-ion effect and free-basing . First, PBS contains high concentrations of chloride ions (from NaCl and KCl). According to Le Chatelier’s principle, an excess of chloride ions drives the solubility equilibrium of hydrochloride salts back toward the solid state, heavily suppressing solubility[1]. Second, the physiological pH of 7.4 neutralizes the protonated basic nitrogens of the 4-azaindole core. The resulting free base is highly planar and forms strong intermolecular hydrogen bonds, creating a rigid crystal lattice with poor aqueous thermodynamic solubility[2]. Solution: If physiological pH is required, you must bypass the free base's crystal lattice energy by using an inclusion complex (like HP-β-CD) or a cosolvent system.

Q2: What is the optimal cosolvent ratio for in vitro biochemical assays without denaturing my target kinase? Causality: Cosolvents like DMSO disrupt the intermolecular hydrogen bonding of the azaindole core. However, DMSO concentrations >1-2% v/v can denature proteins or artificially inhibit enzyme kinetics. Solution: Prepare a 1000x master stock in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO, and make a final 1:1000 spike into your aqueous assay buffer immediately prior to the experiment. This ensures the final DMSO concentration remains at 0.1% v/v, preventing localized precipitation while maintaining enzyme integrity.

Q3: I need to dose this compound orally in mice (in vivo). I cannot use high DMSO. What is the best vehicle? Causality: For in vivo studies, the vehicle must be non-toxic and capable of maintaining the drug in solution through the gastrointestinal tract. Cyclodextrins are ideal because they form a host-guest inclusion complex. The hydrophobic 4-azaindole core inserts into the lipophilic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydrophilic exterior of the cyclodextrin interacts with water, masking the compound's hydrophobicity[3]. Solution: Formulate the compound in 20% w/v HP-β-CD in purified water (See Protocol B).

Section 2: Quantitative Data & Formulation Strategies

To select the appropriate vehicle for your assay, consult the table below. The expected solubility enhancements are based on the physicochemical behavior of heterocyclic amine hydrochlorides.

Formulation VehicleSolubilization MechanismExpected Solubility EnhancementPrimary Application
0.9% Saline / PBS None (Baseline)1x (Prone to common-ion effect)Baseline reference
0.1% DMSO in Buffer H-bond disruption2x - 5x (Kinetic only)In vitro biochemical assays
10% PEG400 / 90% Water Cosolvency / Dielectric reduction10x - 50xIntravenous (IV) dosing
20% w/v HP-β-CD Host-Guest Inclusion Complexation100x - 500xOral (PO) / IP dosing
pH 4.0 Acetate Buffer Ionization (Protonation)>1000xAnalytical HPLC mobile phases

Section 3: Validated Experimental Protocols

Complexation Prep Prepare 20% w/v HP-β-CD in Water Add Add Excess Azaindole Salt Prep->Add Stir Stir 24h at 25°C (Equilibration) Add->Stir Filter Filter (0.22 µm) to Remove Solid Stir->Filter Analyze HPLC-UV Quantification Filter->Analyze

Step-by-step experimental workflow for generating cyclodextrin inclusion complexes.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the compound in a specific vehicle, ensuring self-validating and reproducible data[4].

  • Preparation: Weigh 5 mg of 3-Amino-6-methyl-4-azaindole dihydrochloride into a 1.5 mL microcentrifuge tube.

  • Vehicle Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4). The presence of visible solid ensures the solution will reach saturation.

  • Equilibration: Place the tube in a thermoshaker at 25°C (or 37°C for physiological relevance) and agitate at 800 rpm for 24 to 48 hours. Scientific Context: 24 hours is the minimum time required to transition from kinetic solubility (supersaturation) to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved free base.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove sub-micron particulates.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a pre-established standard curve.

Protocol B: Preparation of 20% HP-β-CD Inclusion Complex for In Vivo Dosing

Purpose: To achieve high-concentration liquid formulations of poorly soluble azaindoles without relying on toxic organic solvents[3].

  • Vehicle Prep: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile water for injection (WFI). Vortex until completely clear. Adjust the final volume to 1.0 mL.

  • API Addition: Add the required mass of 3-Amino-6-methyl-4-azaindole dihydrochloride (e.g., 10 mg for a 10 mg/mL dose) to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath for 15 minutes at room temperature. The mechanical energy accelerates the insertion of the azaindole core into the cyclodextrin cavity.

  • Equilibration: Stir the solution magnetically for 12 to 24 hours, protected from light.

  • Validation: Visually inspect for clarity. If the solution is completely transparent, complexation is successful. If cloudy, centrifuge and filter (0.22 µm), then quantify the supernatant to determine the maximum complexation capacity of your specific system.

References

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: appconnect.in URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - National Institutes of Health URL: [Link]

Sources

Optimization

troubleshooting precipitation of 3-Amino-6-methyl-4-azaindole dihydrochloride in cell media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the exact physicochemical mechanisms causing 3-Amino-6-methyl-4-azaindole dihydrochloride to precipitate in your cell culture media, and provide self-validating, step-by-step protocols to ensure your compound remains in solution, safeguarding the reproducibility of your assays.

The Causality of Precipitation: A Mechanistic Breakdown

When working with 3-Amino-6-methyl-4-azaindole dihydrochloride, precipitation is rarely a simple issue of "poor solubility." It is driven by a complex interplay of acid-base chemistry, solvent dynamics, and thermodynamics.

1. The pH-Solubility Paradox of Hydrochloride Salts You likely purchased the dihydrochloride salt of this azaindole because salts exhibit superior aqueous solubility compared to their free base counterparts. In unbuffered deionized water, the salt dissolves rapidly, creating an acidic microenvironment. However, standard cell culture media is heavily buffered (via bicarbonate or HEPES) to maintain a physiological pH of 7.2–7.4[1]. When you introduce the compound to this environment, the media's buffering capacity instantly strips the hydrochloride equivalents from the molecule. This rapid pH shift forces the compound into its uncharged "free base" form[2]. The free base of the azaindole is highly lipophilic and possesses a drastically lower thermodynamic solubility limit, causing it to rapidly crystallize and crash out of solution[3].

2. Solvent Shock and Localized Supersaturation To bypass initial solubility issues, researchers typically prepare high-concentration master stocks in 100% DMSO. When a small volume of this DMSO stock is pipetted directly into a large volume of aqueous media, the DMSO rapidly diffuses away into the water. For a critical fraction of a second, the localized concentration of the lipophilic free base vastly exceeds its aqueous solubility limit. Before the compound can evenly disperse, nucleation occurs, leading to immediate, irreversible precipitation—a phenomenon known as "solvent shock"[4][5].

3. The Absence of Carrier Proteins In serum-free or low-serum assays, the absence of high-molecular-weight plasma proteins removes a critical solubilizing mechanism. Proteins such as albumin (found in Fetal Bovine Serum) act as hydrophobic sinks; they dynamically bind lipophilic small molecules, effectively increasing their apparent solubility in the aqueous phase and preventing crystal formation[4][6].

Diagnostic Workflow

Use the following logical decision tree to identify the root cause of your precipitation issue and route to the correct optimization strategy.

TroubleshootingWorkflow Start Precipitation of 3-Amino-6-methyl- 4-azaindole dihydrochloride CheckStock Is the DMSO stock completely clear? Start->CheckStock RemakeStock Warm to 37°C & Vortex. If still cloudy, remake stock. CheckStock->RemakeStock No Timing When does the precipitate form? CheckStock->Timing Yes RemakeStock->CheckStock Re-evaluate Immediate Immediately upon addition (Solvent Shock / pH Shift) Timing->Immediate Immediate Delayed Delayed / During incubation (Thermodynamic limit) Timing->Delayed Delayed Stepwise Execute Step-wise Dilution & Pre-warm Media to 37°C Immediate->Stepwise Carrier Increase Carrier Proteins (Add FBS or 0.1% BSA) Delayed->Carrier Success Compound Solubilized (Proceed with Assay) Stepwise->Success Carrier->Success

Logical workflow for resolving azaindole dihydrochloride precipitation in cell media.

Quantitative Parameters for Solubility Optimization

ParameterTypical RangeMechanistic Effect on AzaindoleOptimization Strategy
Media pH 7.2 – 7.4High pH strips the HCl salt, converting the compound to the highly lipophilic, insoluble free base[2].Maintain strict pH control; if cells tolerate it, utilize slightly acidic media (pH 6.8–7.0) to increase the protonated fraction[3].
DMSO Concentration 0.1% – 0.5%Acts as a cosolvent. Rapid dilution causes localized supersaturation and "solvent shock"[4].Cap final concentration at 0.5% to prevent cytotoxicity. Use a step-wise dilution method to prevent shock[5].
Temperature 4°C – 37°CCold temperatures drastically lower the thermodynamic solubility limit, forcing precipitation[6][7].Always pre-warm media to exactly 37°C prior to compound addition[5].
Serum Proteins (FBS) 0% – 10%Albumin acts as a hydrophobic sink, binding the free base and keeping it in dynamic suspension[4].Maintain at least 5% FBS. For serum-free assays, supplement with 0.1% BSA to act as a carrier protein[5].

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Self-Validating DMSO Master Stock

High-concentration stocks exacerbate solvent shock. We must prepare a stock that is fully dissolved and thermodynamically stable.

  • Weighing: Weigh the required mass of 3-Amino-6-methyl-4-azaindole dihydrochloride.

  • Dissolution: Dissolve in anhydrous, sterile-filtered DMSO to a concentration no higher than 10 mM .

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature.

  • Self-Validation Step: Hold the tube directly against a bright, focused light source (e.g., a phone flashlight) and invert it slowly. Look for microscopic "glitter" or refraction, which indicates undissolved micro-crystals. If present, warm the tube to 37°C and repeat sonication[4].

  • Storage: Aliquot into single-use volumes to completely avoid freeze-thaw cycles, which degrade the compound and induce irreversible precipitation[4][6]. Store at -20°C.

Protocol 2: The Step-Wise Aqueous Dilution Method (Preventing Solvent Shock)

Never pipette 100% DMSO stock directly into a large volume of aqueous media. This protocol coats the compound in carrier proteins before it encounters bulk water.

  • Pre-warm: Pre-warm the target cell culture media to exactly 37°C in a water bath. Cold media drastically reduces solubility[5][7].

  • Intermediate Preparation: Pipette the required volume of your DMSO stock into an empty, sterile microcentrifuge tube.

  • Protein Coating: Add an equal volume of 100% FBS (or a 10% BSA solution) directly to the DMSO stock. Triturate (pipette up and down) rapidly 5-10 times.

  • Primary Dilution: Add 9 volumes of the pre-warmed media to this mixture and vortex immediately for 5 seconds[5].

  • Bulk Addition: Transfer this intermediate solution dropwise into your final bulk media while swirling the flask continuously to ensure rapid, even dispersion.

  • Self-Validation Step: Transfer 1 mL of the final media to a cuvette and measure the optical density (OD) at 600 nm against a media-only blank. An OD600​>0.05 indicates the presence of invisible micro-precipitates. If the OD is high, you have exceeded the solubility limit.

Frequently Asked Questions (FAQs)

Q: Can I just heat the media to 50°C to force the precipitate back into solution? A: No. While elevated temperatures increase the thermodynamic solubility of small molecules, heating cell culture media above 37°C will denature essential high-molecular-weight plasma proteins and growth factors. This will cause the proteins themselves to fall out of solution, permanently ruining the media and creating a toxic environment for your cells[6][7].

Q: My compound still precipitates even at 0.1% final DMSO. What is the ultimate limit? A: You have likely exceeded the absolute thermodynamic solubility limit of the azaindole free base in water. To resolve this, you must either increase the carrier protein concentration (e.g., increase FBS from 5% to 10%) to bind the excess compound[4], or redesign your assay to utilize a lower final concentration of the inhibitor.

Q: Does the order of addition matter if I am formulating my own media from powder? A: Absolutely. If you are preparing media from powder, dissolve the azaindole dihydrochloride after the base media components but strictly before adding the final sodium bicarbonate buffer[8]. This allows the compound to fully dissolve in a slightly acidic environment before the pH is raised to the physiological target of 7.4.

Sources

Troubleshooting

reducing background noise in 3-Amino-6-methyl-4-azaindole dihydrochloride fluorescence assays

Technical Support Center: Troubleshooting Fluorescence Assays for 3-Amino-6-methyl-4-azaindole Dihydrochloride Welcome to the Advanced Assay Support Center. As application scientists, we frequently see researchers encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fluorescence Assays for 3-Amino-6-methyl-4-azaindole Dihydrochloride

Welcome to the Advanced Assay Support Center. As application scientists, we frequently see researchers encounter high background noise, signal drift, and reproducibility issues when integrating azaindole derivatives into high-throughput screens or biophysical assays.

3-Amino-6-methyl-4-azaindole dihydrochloride is a powerful fluorescent probe, but its photophysics are highly sensitive to its microenvironment. The 4-azaindole core exhibits a uniquely large Stokes shift due to Excited-State Intramolecular Proton Transfer (ESIPT), but its dihydrochloride salt formulation and propensity for aggregation require precise assay engineering to prevent background interference.

I. Quantitative Photophysical Profiling

To troubleshoot background noise, you must first understand which physical state your probe is in. Background noise is rarely a machine error; it is usually the optical signature of a mis-solvated or improperly buffered fluorophore.

Table 1: Photophysical States and Background Contributions of 4-Azaindole Derivatives

Molecular StatePeak EmissionMechanistic OriginContribution to Background Noise
Protonated (Monomer) ~415 nmDirect decay from the excited state.High; overlaps severely with biological autofluorescence (e.g., NADH, aromatic amino acids).
Tautomer (ESIPT) ~480 nmSolvent-mediated proton transfer.Target Signal ; large Stokes shift isolates emission from native biological noise.
H-Bonded Tetramer Broad / VariableIntermolecular hydrogen bonding in poor solvents.High; causes severe light scattering, self-quenching, and non-linear baseline drift.
Photo-adduct ~370 nmUV-induced crosslinking / defluorination.Moderate; causes irreversible baseline elevation over continuous or intense UV excitation.

II. Expert Q&A: Diagnosing Background Interference

Q1: Why does my background fluorescence fluctuate wildly immediately after adding the dihydrochloride salt to my assay buffer? A1: This is a classic stoichiometric oversight. The compound is supplied as a dihydrochloride salt. When dissolved, it releases two equivalents of HCl, which can drastically lower the local pH of weakly buffered solutions. 4-azaindole derivatives are exquisitely sensitive to protonation; the protonated form emits at ~415 nm, while the desired tautomeric form emits at ~480 nm (1[1]). A fluctuating pH creates a mixed, unstable population of these two states, resulting in a broad, noisy emission spectrum. Causality Fix: You must pre-neutralize your stock solution or use a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) to lock the protonation state and force the ESIPT pathway.

Q2: I am observing a broad, red-shifted background emission that increases non-linearly with probe concentration. What is causing this? A2: You are observing aggregation-induced scattering. In aqueous environments, azaindoles have a strong propensity to self-associate, forming hydrogen-bonded dimers or tetramers via their pyrrole N-H and pyridine nitrogen atoms (2[2]). These tetramers do not fluoresce efficiently; instead, they cause self-quenching and severe light scattering, which the photomultiplier tube (PMT) misinterprets as broad background noise. Causality Fix: Introduce a mild non-ionic detergent (e.g., 0.01% Tween-20) or a co-solvent (up to 5% DMSO) to disrupt intermolecular hydrogen bonding and maintain the monomeric state.

Q3: My assay matrix (cell lysate) has high autofluorescence that masks the azaindole signal. How can I isolate the true signal? A3: Biological matrices contain endogenous fluorophores that excite in the UV range and emit between 300–450 nm. Fortunately, 4-azaindole derivatives exhibit a uniquely large Stokes shift (~130 nm) (3[3]). Furthermore, under continuous UV exposure, azaindoles can undergo photo-induced crosslinking, adding to the noise (4[4]). Causality Fix: Implement Time-Resolved Fluorescence (TRF). By introducing a microsecond delay (e.g., 50–100 µs) between excitation and detection, you allow the short-lived background autofluorescence to decay, capturing only the long-lived azaindole emission (5[5]).

III. Mechanistic Workflow of 4-Azaindole Fluorescence

Understanding the competing pathways of your fluorophore is critical. The diagram below illustrates how buffer conditions dictate whether your excitation energy yields useful signal or background noise.

G Start 4-Azaindole Derivative (Ground State) Excitation UV Excitation (~280-320 nm) Start->Excitation Monomer Monomeric State (Optimal Solvation) Excitation->Monomer Buffered pH 7.4 Aggregated H-Bonded Tetramers (Poor Solvation) Excitation->Aggregated Hydrophobic/Unbuffered NormalEmission Protonated Emission (~415 nm) Monomer->NormalEmission Direct Decay ESIPT ESIPT Tautomerization (Solvent Mediated) Monomer->ESIPT Proton Transfer Quenching Scattering & Quenching (High Background) Aggregated->Quenching Self-Absorption TautomerEmission Tautomer Emission (~480 nm) ESIPT->TautomerEmission Large Stokes Shift

Mechanistic pathways of 4-azaindole fluorescence, highlighting sources of background noise.

IV. Self-Validating Assay Preparation Protocol

To guarantee scientific integrity, an assay must prove its own validity before you introduce biological variables. Follow this self-validating protocol to eliminate background noise systematically.

Step 1: Stock Preparation & Neutralization

  • Dissolve 3-Amino-6-methyl-4-azaindole dihydrochloride in 100% anhydrous DMSO to a concentration of 10 mM.

  • Add equimolar NaOH (or a weak base like triethylamine) directly to the stock to neutralize the dihydrochloride salt.

  • Self-Validation Checkpoint: Dilute 1 µL of the stock into 99 µL of distilled water. Check the pH using a micro-probe. If the pH drops below 6.5, your stock is not fully neutralized and will cause emission shifting in the assay.

Step 2: Buffer Formulation (The Internal Control)

  • Prepare the assay buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. The high buffering capacity resists the salt's acidic pull, while Tween-20 prevents tetramerization.

  • Self-Validation Checkpoint: Spike the neutralized probe into the buffer at your working concentration (e.g., 5 µM) without the biological target. Read the fluorescence continuously for 30 minutes. The baseline must remain perfectly flat. An upward drift indicates aggregation; a downward drift indicates photobleaching.

Step 3: Concentration Titration (Checking for Inner Filter Effect)

  • Prepare a serial dilution of the probe in the optimized buffer from 0.1 µM to 50 µM.

  • Measure the fluorescence intensity (Excitation ~300 nm / Emission ~480 nm).

  • Self-Validation Checkpoint: Plot Fluorescence Intensity vs. Concentration. The curve must be strictly linear. The point at which the curve begins to plateau or dip dictates your absolute maximum assay concentration. Exceeding this causes the Inner Filter Effect (IFE), where the probe absorbs its own excitation light, artificially inflating background noise.

Step 4: Time-Resolved Measurement Setup

  • Configure your microplate reader for Time-Resolved Fluorescence (TRF).

  • Set the delay time to 50 µs and the integration time to 400 µs.

  • Self-Validation Checkpoint: Run a blank containing only your biological matrix (e.g., cell lysate or target protein). The TRF readout should be near zero, proving that the 50 µs delay successfully gated out the short-lived biological autofluorescence.

V. References

  • Excited state tautomerization of azaindole. PubMed - NIH.

  • A spectroscopic and biochemical study of the non-invasive optical probe 7-azatryptophan and its chromophoric portion 7-azaindole. Iowa State University.

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. PMC.

  • The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. Journal of the American Chemical Society.

  • A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex. PMC.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 3-Amino-6-methyl-4-azaindole dihydrochloride

Welcome to the technical support guide for 3-Amino-6-methyl-4-azaindole dihydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Amino-6-methyl-4-azaindole dihydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing degradation during long-term storage. As a critical building block in medicinal chemistry, particularly for kinase inhibitors and other novel therapeutics, maintaining the purity and integrity of this reagent is paramount for reproducible and reliable experimental outcomes.[1] This guide is structured to provide immediate answers through FAQs, a systematic troubleshooting workflow for suspected degradation, and a comprehensive overview of best practices grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users during the handling and storage of 3-Amino-6-methyl-4-azaindole dihydrochloride.

Q1: My vial of white 3-Amino-6-methyl-4-azaindole dihydrochloride has developed a yellow or brownish tint over time. What caused this, and is it still usable?

A: A color change from white/off-white to yellow or brown is a primary indicator of chemical degradation, most commonly due to oxidation or photodegradation. The amino group and the electron-rich azaindole ring system are susceptible to oxidation when exposed to air (oxygen).[2] Additionally, like many heterocyclic aromatic compounds, this molecule can be sensitive to light, especially UV and short-wavelength visible light, which can provide the energy to initiate degradation reactions.[3][4][5]

Causality: Light and oxygen can initiate radical reactions or oxidation of the amine, leading to the formation of highly conjugated, colored impurities.

Recommendation: Before use, the purity of the material must be verified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the presence of impurities.[6][7] If the purity has dropped below the acceptable limit for your application, the vial should be discarded.

Q2: The powder in my container has become clumpy, sticky, or has formed a solid cake. Why did this happen?

A: This phenomenon, known as caking or clumping, is almost always caused by the absorption of moisture from the atmosphere.[8][9] As a dihydrochloride salt, this compound is hygroscopic, meaning it has a strong affinity for water molecules.

Causality: When the powder absorbs moisture, "liquid bridges" form between particles. As ambient conditions fluctuate, this moisture can evaporate, leaving behind recrystallized solute that cements the particles together.[9] Crucially, the presence of excess water can also lead to chemical degradation through hydrolysis or, more likely for a salt, disproportionation, where the salt reverts to its less stable free base form.[10]

Recommendation: While the material may not be chemically degraded, its physical properties have changed, which can affect weighing accuracy and dissolution rates. It is critical to assess the water content (e.g., by Karl Fischer titration) and chemical purity (HPLC) before use. To prevent this, always store the compound in a desiccator.

Q3: What are the absolute optimal conditions for the long-term storage of this compound to ensure maximum stability?

A: The optimal storage conditions are designed to mitigate all primary degradation pathways simultaneously. The "gold standard" recommendation is:

  • Temperature: 2-8 °C (refrigerated).

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Light: Protected from all light sources.

  • Container: In a tightly sealed, amber glass vial.

This combination minimizes thermal, oxidative, and photodegradation while preventing moisture ingress.

Q4: I've prepared a stock solution of the compound in DMSO (or another solvent). How should I store it and for how long?

A: Solution stability is distinct from solid-state stability and is generally much shorter. The stability of a solution depends on the solvent, concentration, pH, and storage conditions.

Recommendation: It is always best practice to prepare solutions fresh on the day of the experiment. If short-term storage is unavoidable:

  • Use anhydrous, high-purity solvents.

  • Store solutions at -20 °C or -80 °C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Package aliquots in amber or foil-wrapped vials to protect from light. The stability in a specific solvent should be validated internally if the solution will be stored for an extended period.

Section 2: Troubleshooting Guide: A Systematic Approach to Investigating Degradation

If you suspect that your sample of 3-Amino-6-methyl-4-azaindole dihydrochloride has degraded, follow this systematic workflow to assess its quality.

Initial Assessment: Visual and Physical Inspection

A simple visual check can provide the first clues about the integrity of the compound.

ObservationPotential Cause(s)Immediate Action
Color Change Oxidation, PhotodegradationProceed to Chemical Purity Assessment (Section 2.2).
Caking/Clumping Moisture Absorption (Hygroscopicity)[8][9]Dry the sample under vacuum and proceed to Chemical Purity Assessment.
Reduced Solubility Formation of insoluble impurities, salt disproportionation.[10]Note the observation and proceed to Chemical Purity Assessment.
No Visible Change No degradation OR degradation without visible signs.Proceed to Chemical Purity Assessment for confirmation.
Workflow for Investigating Suspected Degradation

This workflow provides a logical sequence of steps for a definitive assessment of compound quality.

G cluster_0 Phase 1: Initial Check cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision start Suspected Degradation of Stored Compound visual_inspection Visual Inspection (Color, Caking) start->visual_inspection hplc_analysis Perform HPLC Purity Analysis (See Protocol 2.3) visual_inspection->hplc_analysis If any abnormality is noted or for routine QC compare_spec Compare Purity Result to Certificate of Analysis (CoA) hplc_analysis->compare_spec decision Is Purity ≥ 98% and within CoA specification? compare_spec->decision pass Compound is suitable for use. decision->pass Yes fail Discard compound. Review storage procedures. decision->fail No G cluster_stress cluster_products Compound 3-Amino-6-methyl-4-azaindole dihydrochloride Oxidation Oxidation Products (e.g., Imines, Quinones) - Colored - Compound->Oxidation Disproportionation Free Base + 2HCl - Altered Solubility/Stability - Compound->Disproportionation Photodegradation Photodegradation Products (e.g., Dimers, Ring-Opened Species) Compound->Photodegradation O2 Oxygen (Air) O2->Oxidation H2O Moisture (Humidity) H2O->Disproportionation Light Light (UV/Visible) Light->Photodegradation

Sources

Troubleshooting

resolving HPLC peak splitting for 3-Amino-6-methyl-4-azaindole dihydrochloride samples

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most mechanically and chemically complex issues in liquid chromatography: peak sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most mechanically and chemically complex issues in liquid chromatography: peak splitting .

This specific module focuses on 3-Amino-6-methyl-4-azaindole dihydrochloride , a highly polar, basic compound whose salt form and multiple ionizable centers make it uniquely susceptible to chromatographic anomalies. We will bypass generic advice and focus on the exact physicochemical causalities—ranging from local pH disruptions to solvent elution strength mismatches—so you can implement self-validating protocols to rescue your separation.

Part 1: Diagnostic Logic & Workflow

Before altering your method, you must determine whether the splitting is a physical system failure or a chemical method incompatibility. A physical defect (like a blocked frit) disrupts the laminar flow profile, bifurcating the solvent path and splitting every peak [1]. A chemical issue (like mass overload or solvent mismatch) typically only affects the specific analyte peak [2].

Workflow Start Peak Splitting Observed Scope Affects ALL peaks? Start->Scope AllPeaks Yes: System/Column Issue Scope->AllPeaks Yes SinglePeak No: Method/Sample Issue Scope->SinglePeak No FritVoid Blocked Frit or Void AllPeaks->FritVoid VolCheck Diluent Mismatch? SinglePeak->VolCheck Action1 Backflush / Replace FritVoid->Action1 Resolved Match Mobile Phase VolCheck->Resolved Yes Unresolved Check Chemistry VolCheck->Unresolved No pHCheck Mobile Phase pH near pKa? Unresolved->pHCheck pHIssue Adjust pH ±2 units pHCheck->pHIssue Yes OtherIssue Silanol Interactions pHCheck->OtherIssue No

Diagnostic workflow for isolating the root cause of HPLC peak splitting.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 3-Amino-6-methyl-4-azaindole peak split when injected in water or methanol, but not in the mobile phase?

The Causality: This is a classic case of Sample Solvent Mismatch . If the solvent used to dissolve your sample has a higher elution strength than your mobile phase, the portion of the sample at the leading edge of the injection plug will travel down the column faster than the trailing edge [3]. In Reversed-Phase HPLC (RP-HPLC), injecting a sample dissolved in 100% methanol into a 95% aqueous mobile phase causes the analyte to race ahead before the methanol diffuses, splitting the peak. The Fix: Always reconstitute your sample in the initial mobile phase conditions. If solubility requires a stronger solvent, keep the injection volume extremely low (< 5 µL) to allow instantaneous dilution at the column head.

Q2: How does the "dihydrochloride" salt form specifically trigger peak splitting?

The Causality: 3-Amino-6-methyl-4-azaindole dihydrochloride contains two moles of HCl per mole of active pharmaceutical ingredient (API). When you dissolve this salt in an unbuffered solvent, it creates a highly acidic micro-environment (the "injection plug"). When this acidic plug hits a weakly buffered mobile phase (e.g., 5 mM ammonium acetate), it overwhelms the local buffer capacity. The analyte at the front of the plug experiences a different pH than the analyte at the rear, causing it to exist in two different ionization states with different retention factors ( k′ ). The Fix: Increase your mobile phase buffer concentration to 20–50 mM to ensure it can absorb the acidic shock of the dihydrochloride salt without a local pH shift.

Q3: I suspect column overload. How do I prove it?

The Causality: A column has a finite number of active stationary phase sites. When a large mass of analyte is injected, the sites at the column head saturate. The remaining unbound molecules bypass the saturated zone and bind further down the column, eluting earlier and creating a fronted or split peak [2]. The Fix: Perform a volume-reduction test. The theoretical maximum injection volume for a standard 4.6 x 150 mm column is approximately 52 µL [2]. If you are injecting 20 µL, drop it to 5 µL. If the split disappears and the peak becomes a sharp Gaussian curve, you have confirmed mass/volume overload.

Q4: Could secondary silanol interactions cause splitting for this azaindole?

The Causality: Yes. The azaindole core and the primary amine are highly basic. At neutral pH, residual silanol groups (Si-OH) on older silica columns deprotonate to form negatively charged Si-O⁻ sites. The positively charged basic nitrogens of your analyte will undergo electrostatic ion-exchange interactions with these silanols. Because this secondary retention mechanism has much slower kinetics than standard hydrophobic partitioning, a portion of the analyte band lags behind, manifesting as severe tailing or a distinct split peak. The Fix: Switch to a column with a positively charged surface chemistry (e.g., Waters CSH) that repels basic analytes, or lower the mobile phase pH to 2.0 (using 0.1% TFA) to fully protonate and neutralize the acidic silanols.

Part 3: Quantitative Data & Thresholds

To maintain a self-validating system, compare your current method parameters against the established thresholds in Table 1.

Table 1: Quantitative Troubleshooting Matrix for Azaindole Peak Splitting

ParameterDiagnostic IndicatorCritical Threshold / LimitCorrective Action
Injection Volume Peak splitting at high volumesMax ~52 µL for 4.6 x 150mm column [2]Reduce injection volume to 5–10 µL.
Sample Diluent Fronting or splitting of API peakOrganic % in diluent > Organic % in mobile phaseReconstitute sample in initial mobile phase [3].
Buffer Capacity Split peaks due to partial ionizationBuffer concentration < 10 mMIncrease buffer to 20–50 mM to maintain local pH.
Mobile Phase pH Tailing/splitting due to dual statespH within ±2 units of analyte pKa Adjust pH to < 2.5 (fully protonated API/silanols).

Part 4: Experimental Protocols

Implement these step-by-step methodologies to systematically identify and resolve your chromatographic issues.

Protocol 1: The Diluent Match & Linearity Test (Self-Validating System)

This protocol isolates mass overload and solvent mismatch from physical column defects.

  • Prepare Baseline Standard: Dissolve 1.0 mg/mL of 3-Amino-6-methyl-4-azaindole dihydrochloride in 100% initial mobile phase (e.g., 95% Water with 0.1% TFA : 5% Acetonitrile).

  • Volume Linearity Injection: Inject 2 µL, 5 µL, 10 µL, and 20 µL sequentially. Monitor the peak shape and USP symmetry factor ( As​ ).

  • Evaluate Overload: If As​ remains < 1.5 across all volumes, mass overload is eliminated. If splitting occurs only at >10 µL, the column's mass loadability has been exceeded.

  • Diluent Stress Test: Prepare the exact same 1.0 mg/mL concentration in 100% Methanol or DMSO [4]. Inject 5 µL. If the peak splits while the mobile phase-dissolved sample did not, sample solvent mismatch is the definitively confirmed root cause.

Protocol 2: Column Frit Regeneration (Backflushing)

If all peaks in your chromatogram (including the void volume marker) are splitting, the inlet frit is likely blocked by precipitated sample or particulate matter [1].

  • Disconnect Detector: Remove the column outlet tubing from the detector to prevent flushing particulate matter into the optical flow cell.

  • Reverse Column Orientation: Invert the column and connect the original outlet to the pump injector. (Note: Only do this if your column manufacturer permits backflushing).

  • Aqueous Flush (Desalting): Flush with 20 column volumes of 100% HPLC-grade water (no buffers) at 50% of the normal flow rate. This dissolves precipitated phosphate or acetate salts.

  • Organic Wash (Deproteinization/Hydrophobic Strip): Flush with 20 column volumes of 100% Acetonitrile or Methanol to strip strongly retained hydrophobic impurities.

  • Re-equilibration: Return the column to its normal flow direction, reconnect to the detector, and equilibrate with your analytical mobile phase until the baseline pressure and UV signal stabilize.

References

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at:[Link]

  • What are the possible reasons for peak splitting at higher injection volumes in HPLC? ResearchGate. Available at:[Link]

  • Using DMSO As Injection Solvent For HPLC. Agilent Technologies / Scribd. Available at:[Link]

Optimization

optimizing purification methods for 3-Amino-6-methyl-4-azaindole dihydrochloride

Technical Support Center: Advanced Purification & Handling of 3-Amino-6-methyl-4-azaindole Dihydrochloride As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification & Handling of 3-Amino-6-methyl-4-azaindole Dihydrochloride

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized azaindoles. 3-Amino-6-methyl-4-azaindole dihydrochloride presents a "perfect storm" of purification challenges: it is highly polar, amphoteric, and its free-base form is acutely sensitive to oxidative degradation.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing your purification workflows, ensuring high-yield recovery of pharmaceutical-grade material.

Mechanistic Insights: The Chemistry of the Challenge

To purify this compound effectively, you must understand its electronic and structural behavior. The 4-azaindole core features a pyridine nitrogen at the 4-position and a pyrrole nitrogen at the 1-position. The addition of an electron-donating amino group at the 3-position makes the pyrrole ring highly nucleophilic and susceptible to electrophilic attack by atmospheric oxygen.

Furthermore, the basicity of the pyridine nitrogen and the 3-amino group allows the molecule to form strong hydrogen bonds. On standard silica gel, these basic nitrogens interact irreversibly with acidic silanol groups, leading to severe peak tailing and material loss, a phenomenon well-documented in the structural evaluation of azaindole kinase inhibitors (). Converting the free base into the dihydrochloride salt protonates these basic sites, drastically reducing the electron density of the ring system and granting the molecule long-term oxidative stability.

Process Workflows & Decision Matrices

Before selecting a purification method, assess your crude impurity profile. Use the decision tree below to route your sample to the appropriate workflow.

Workflow N1 Crude 3-Amino-6-methyl 4-azaindole N2 Assess Impurity Profile N1->N2 N3 High Polar Impurities (>15%) N2->N3 N4 Minor Impurities (<15%) N2->N4 N5 Prep RP-HPLC (0.1% HCl modifier) N3->N5 N6 Recrystallization (EtOH / Et2O + HCl) N4->N6 N7 Pure Dihydrochloride Salt N5->N7 N6->N7

Decision tree for selecting the optimal purification route based on crude purity.

Core Experimental Protocols

Workflow A: Preparative Reverse-Phase HPLC (RP-HPLC)

Use when crude purity is <85% or when removing structurally similar cascade reaction byproducts ().

Rationale: RP-HPLC avoids the silanol-binding issues of normal-phase chromatography. By using an HCl-modified mobile phase, the compound is purified directly as the desired salt form.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of 0.1M aqueous HCl / Methanol (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 column designed for polar retention (e.g., Waters Atlantis T3 or equivalent end-capped column).

  • Mobile Phase:

    • Solvent A: Water + 0.1% v/v concentrated HCl.

    • Solvent B: Acetonitrile + 0.1% v/v concentrated HCl.

    • Critical Note: Do not use TFA (Trifluoroacetic acid) unless you intend to isolate the trifluoroacetate salt. Ion exchange from TFA to HCl post-HPLC is inefficient for this amphoteric molecule.

  • Elution: Run a shallow gradient (e.g., 5% to 40% B over 30 minutes). The highly polar dihydrochloride salt will elute early.

  • Isolation: Immediately flash-freeze the collected fractions using liquid nitrogen and lyophilize to yield the dry dihydrochloride salt.

Workflow B: Anaerobic Precipitation and Recrystallization

Use when crude purity is >85% and the goal is to upgrade the salt stoichiometry and remove trace color.

Rationale: Standard azaindole syntheses often yield complex mixtures (). Recrystallization is the most scalable way to achieve >99% purity, provided oxidation is strictly prevented.

  • Free-Base Dissolution: Dissolve the crude free base in anhydrous, degassed ethanol (sparged with Argon for 30 mins) at 40°C.

  • Salt Formation: Under an Argon atmosphere, slowly add 2.1 equivalents of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously. A precipitate will begin to form immediately.

  • Maturation: Allow the suspension to cool to room temperature, then chill to 4°C for 2 hours to maximize precipitation.

  • Filtration: Filter the solid under a blanket of Argon using a Schlenk frit. Wash the filter cake with ice-cold, degassed diethyl ether.

  • Drying: Dry the resulting off-white powder in a vacuum oven at 40°C overnight to remove residual solvent and excess HCl.

Troubleshooting Guide & FAQs

Q1: Why does my compound rapidly turn brown or black during rotary evaporation or benchtop storage? A: You are witnessing the oxidative degradation of the 3-amino group. The electron-rich nature of the 3-amino-4-azaindole free base makes it highly reactive toward atmospheric oxygen and ambient light, initiating a radical pathway that forms imines and highly conjugated azo-dimers (which appear dark brown/black). Solution: Always handle the free base under inert gas (Argon/N2). Convert the free base to the dihydrochloride salt as early in the workflow as possible. The protonation of the nitrogens withdraws electron density from the ring, effectively shutting down this degradation pathway.

Pathway N1 3-Amino-4-azaindole (Electron-rich core) N2 O2 / Ambient Light (Radical initiation) N1->N2 N3 Imino-azaindole Intermediate N2->N3 N4 Oligomerization / Azo-dimers (Dark) N3->N4

Oxidative degradation pathway of 3-aminoazaindoles when exposed to air/light.

Q2: I attempted normal-phase silica gel chromatography, but I recovered less than 30% of my material, and it streaked across the entire TLC plate. How do I fix this? A: The 4-azaindole core contains multiple basic nitrogen atoms that act as strong hydrogen bond acceptors. These nitrogens bind irreversibly to the acidic silanol (Si-OH) groups on standard silica gel. Solution: If you must use normal phase, you must passivate the silica. Pre-treat your column with 1-5% Triethylamine (TEA) or use basic alumina instead of silica. However, RP-HPLC (Workflow A) is vastly superior for this specific molecule.

Q3: My isolated salt is highly hygroscopic and melts over a broad temperature range. What went wrong? A: You likely have a mixed salt (a mixture of the monohydrochloride and dihydrochloride forms). The pyridine nitrogen and the 3-amino nitrogen have different pKa values. If you do not add a strict stoichiometric excess of HCl (>2.0 equivalents) during salt formation, the compound will partially protonate, leading to an amorphous, hygroscopic mixture that lacks a sharp melting point. Ensure you are using exactly 2.1 to 2.2 equivalents of anhydrous HCl in ether during precipitation.

Quantitative Data Summary

For quick reference, here is a comparison of the expected outcomes based on the purification modality chosen for 3-Amino-6-methyl-4-azaindole:

Purification ModalityOptimal Crude PurityAverage Recovery YieldFinal Purity (HPLC)Key Operational Caveat
Normal-Phase Silica (Free Base)>80%25 - 40%~90%Severe streaking; requires TEA passivation. High risk of on-column oxidation.
Prep RP-HPLC (HCl modified)50 - 80%75 - 85%>99%Requires immediate lyophilization to prevent aqueous hydrolysis/degradation.
Anaerobic Recrystallization (Salt)>85%80 - 90%>98%Highly dependent on precise stoichiometric addition of HCl and strict Argon atmosphere.

References

  • A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction Source: Organic Letters (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 3-Amino-6-methyl-4-azaindole Dihydrochloride Metabolites: LC-HRMS vs. QqQ LC-MS/MS

Executive Summary 3-Amino-6-methyl-4-azaindole dihydrochloride is a highly valuable bioisostere building block utilized in modern drug discovery[1]. By shifting the nitrogen atom to the 4-position of the indole core, med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-6-methyl-4-azaindole dihydrochloride is a highly valuable bioisostere building block utilized in modern drug discovery[1]. By shifting the nitrogen atom to the 4-position of the indole core, medicinal chemists alter the electron density of the pyrrole and pyridine rings. This structural modification typically leads to lower metabolic reactivity and improved pharmacokinetic profiles compared to traditional indoles[2].

However, validating the metabolic fate of this compound requires a rigorous analytical framework. Metabolites of azaindole derivatives often undergo complex Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation) transformations[2][3]. This guide objectively compares the two leading mass spectrometry platforms—Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) and Triple Quadrupole (QqQ) LC-MS/MS—for the structural elucidation and quantification of these metabolites, providing a self-validating experimental protocol for drug development professionals.

The Causality of Experimental Choices in Azaindole Metabolism

When mapping the metabolism of 3-Amino-6-methyl-4-azaindole, the analytical approach must be tailored to overcome the high background noise of biological matrices.

  • Why LC-HRMS for Discovery? LC-HRMS platforms (such as Q-TOF or Orbitrap) acquire data in full-scan mode with high mass accuracy (<5 ppm)[4]. This allows for post-acquisition data mining using Mass Defect Filtering (MDF) . Because the azaindole core possesses a distinct mass defect compared to endogenous biological lipids and peptides, MDF dynamically filters out matrix interference, revealing low-abundance metabolites that would otherwise be masked[5].

  • Why QqQ for Validation? While HRMS is unparalleled for untargeted structural elucidation, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for targeted quantitation[6]. QqQ systems provide superior linear dynamic range and sensitivity, which is critical for validating the exact clearance rates and half-lives of the identified metabolites[6].

Platform Comparison: LC-HRMS vs. QqQ LC-MS/MS

The following table summarizes the quantitative and qualitative performance metrics of both platforms when applied to azaindole metabolite validation[4][6].

Feature / MetricLC-HRMS (Q-TOF / Orbitrap)QqQ LC-MS/MS
Primary Workflow Untargeted discovery & structural elucidation.Targeted absolute quantitation & validation.
Acquisition Mode Full-Scan MS with Data-Dependent MS/MS.Multiple Reaction Monitoring (MRM).
Mass Accuracy High (< 5 ppm); enables elemental formula prediction.Nominal mass (Unit resolution).
Matrix Interference Handled post-acquisition via Mass Defect Filtering (MDF).Handled pre-acquisition via specific precursor-to-product ion transitions.
Linear Dynamic Range Moderate (typically 3–4 orders of magnitude).Excellent (up to 5–6 orders of magnitude).
Sensitivity (LOQ) Good, but can suffer from detector saturation at high concentrations.Superior for low-abundance targeted analytes.

Self-Validating Experimental Protocol: In Vitro pHLM Incubation

To ensure trustworthiness, the following protocol for generating and validating 3-Amino-6-methyl-4-azaindole metabolites is designed as a self-validating system . It utilizes pooled Human Liver Microsomes (pHLM) and integrates rigorous control parameters to rule out false positives[7][8].

Phase A: Microsomal Incubation
  • Substrate Preparation: Prepare a 10 mM stock solution of 3-Amino-6-methyl-4-azaindole dihydrochloride in DMSO. Dilute to a working concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: DMSO is kept below 0.1% in the final assay volume to prevent the inhibition of Cytochrome P450 (CYP) enzymes.

  • Enzyme Addition: Add pooled Human Liver Microsomes (pHLM) to achieve a final protein concentration of 1.0 mg/mL[2].

    • Causality: pHLM provides a standardized, reproducible representation of human CYP450 and UGT enzyme activity, ensuring the metabolic profile is clinically relevant.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system[8].

    • Causality: CYP enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze oxidative Phase I metabolism.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated azaindole analog)[7].

    • Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for a cleaner downstream LC injection.

Phase B: Self-Validation Controls

To guarantee that detected peaks are true metabolites and not artifacts, the system must include:

  • Negative Control 1 (Zero Substrate): Incubate pHLM and NADPH without the azaindole substrate. Rules out endogenous microsomal lipid interferences.

  • Negative Control 2 (Zero NADPH): Incubate the substrate and pHLM without the NADPH system. Rules out non-enzymatic degradation or background impurities in the standard.

Data Visualization

Diagram 1: Anticipated Azaindole Metabolic Pathways

The following diagram illustrates the logical progression of 3-Amino-6-methyl-4-azaindole through Phase I and Phase II metabolic pathways.

Metabolism Parent 3-Amino-6-methyl-4-azaindole Dihydrochloride Phase1 Phase I Metabolism (CYP450 / pHLM) Parent->Phase1 Oxidation Hydroxyl Hydroxylated Metabolites (+16 Da) Phase1->Hydroxyl Dealkyl N-Dealkylation / Amide Hydrolysis Phase1->Dealkyl Phase2 Phase II Metabolism (UGT Enzymes) Hydroxyl->Phase2 Conjugation Glucuronide Glucuronide Conjugates (+176 Da) Phase2->Glucuronide

Caption: Phase I and Phase II metabolic biotransformation pathways for 4-azaindole derivatives.

Diagram 2: LC-HRMS vs. QqQ Workflow Decision Logic

This diagram outlines the causality-driven decision matrix for choosing the appropriate mass spectrometry platform during drug development.

MS_Validation Sample pHLM Incubated Sample Decision Analytical Platform Choice Sample->Decision HRMS LC-HRMS (Q-TOF / Orbitrap) Discovery Phase Decision->HRMS Untargeted QqQ LC-MS/MS (Triple Quadrupole) Validation & Quantitation Decision->QqQ Targeted MDF Mass Defect Filtering (MDF) & Isotope Pattern Matching HRMS->MDF MRM Multiple Reaction Monitoring (MRM) Targeted Transitions QqQ->MRM ID Metabolite Structure Elucidation MDF->ID Quant Absolute Quantitation (Linear Dynamic Range) MRM->Quant ID->QqQ Transition Setup

Caption: Decision logic for utilizing LC-HRMS for discovery and QqQ for targeted quantification.

References

  • Title: Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation Source: nih.gov URL: 2[2]

  • Title: Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm Source: intechopen.com URL: 4[4]

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: scispace.com URL: 6[6]

  • Title: 3-AMino-6-Methyl-4-azaindole dihydrochloride | 1260383-52-5 Source: echemi.com URL: 1[1]

  • Title: MSE with mass defect filtering for in vitro and in vivo metabolite identification Source: researchgate.net URL: 5[5]

  • Title: Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy Source: nih.gov URL: 3[3]

  • Title: Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7‐azaindole‐derived synthetic cannabinoids Source: uni-saarland.de URL: 7[7]

  • Title: Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF Source: researchgate.net URL: 8[8]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-6-methyl-4-azaindole dihydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex biologically active molecules goes far beyond the bench. For researchers and drug development professionals, the proper handling and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex biologically active molecules goes far beyond the bench. For researchers and drug development professionals, the proper handling and disposal of 3-Amino-6-methyl-4-azaindole dihydrochloride is a critical operational mandate.

Because this compound is a halogenated, nitrogen-rich heterocyclic salt, standard disposal methods are not just ineffective—they are environmentally hazardous and non-compliant with federal regulations. This guide provides a self-validating, step-by-step operational framework for the safe containment, neutralization, and terminal disposal of this specific chemical.

Chemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the causality behind the compound's hazards. 3-Amino-6-methyl-4-azaindole dihydrochloride ( C8​H11​Cl2​N3​ ) presents unique challenges due to its molecular framework. The presence of multiple nitrogen atoms in the azaindole ring and amino group, combined with two equivalents of hydrochloric acid, dictates our entire approach to thermal destruction and spill response.

Table 1: Quantitative & Qualitative Hazard Profile

PropertyValue / CharacteristicOperational Implication
Chemical Class Nitrogenous HeterocycleHigh nitrogen mass percentage requires specialized NOx​ handling during thermal destruction[1].
Salt Form Dihydrochloride ( 2HCl )Generates highly corrosive Hydrogen Chloride ( HCl ) gas upon combustion or dissolution[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization; strictly requires wet-wiping or HEPA-filtered vacuums for spills[3].
Aquatic Toxicity HighStrictly prohibited from drain/sewer disposal to prevent environmental contamination and pH alteration[2].

Step-by-Step Spill Response & Containment Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent aerosolization. The dihydrochloride salt is highly irritating to mucous membranes; therefore, preventing inhalation is the primary safety directive[3].

Operational Workflow:

  • Assessment & PPE: Immediately don an N95/P100 particulate respirator, chemical-resistant nitrile gloves, safety goggles, and a lab coat[3].

  • Containment (No Dry Sweeping): Isolate the area. Causality: Dry sweeping aerosolizes the fine powder, exponentially increasing the inhalation risk and spreading surface contamination.

  • Collection: Use slightly dampened absorbent pads (dampened with water or a mild alkaline buffer) to collect the solid. Place all collected material into a compatible, sealable secondary container[3].

  • Decontamination: Wash the spill site with a dilute sodium bicarbonate solution, followed by a distilled water rinse. Causality: The alkaline wash neutralizes residual hydrochloride salts, preventing localized corrosion of stainless steel lab surfaces or equipment.

  • System Validation (Self-Check): After decontamination, wipe the surface with a damp pH indicator strip. A neutral pH (6.5–7.5) confirms the successful removal of the acidic dihydrochloride residue.

SpillResponse Start Spill Detected PPE Don PPE (N95, Gloves, Goggles) Start->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Collect Collect in Sealable Container Contain->Collect Label Label as Hazardous Waste Collect->Label Store Store in Secondary Containment (<90 Days) Label->Store

Workflow for the immediate containment and collection of 3-Amino-6-methyl-4-azaindole dihydrochloride spills.

Primary Disposal Methodology: Controlled Incineration

Because 3-Amino-6-methyl-4-azaindole dihydrochloride is highly toxic to aquatic life, aqueous waste streams and standard landfill disposal are strictly prohibited[2]. The only approved method for terminal disposal is high-temperature chemical incineration via a licensed waste management contractor.

However, you must ensure your contractor's facility meets specific engineering requirements to handle this molecule safely.

The Incineration Protocol:

  • Waste Segregation: Store the compound in a dedicated, clearly labeled "Hazardous Waste - Toxic Organic Solid" container[3]. Do not mix with strong oxidizing agents, as this can trigger premature, uncontrolled exothermic degradation.

  • Primary Destruction: The waste is introduced into a primary combustion chamber. Causality: High-temperature incineration completely breaks down the biologically active azaindole core, eliminating its pharmacological toxicity[2].

  • Exhaust Scrubbing (Critical Requirement): The incinerator must be equipped with an afterburner and an alkaline scrubber[2].

    • Causality: Combustion of this compound generates dense Nitrogen Oxides ( NOx​ ) and Hydrogen Chloride ( HCl ) gas[2]. The afterburner is required to thermally reduce NOx​ to elemental nitrogen ( N2​ )[1]. Subsequently, the alkaline scrubber neutralizes the corrosive HCl gas, converting it into harmless salts before atmospheric release.

  • System Validation (Self-Check): Prior to sealing the waste drum for contractor pickup, verify the waste log matches the physical inventory. Ensure the pH of any co-mingled compatible waste remains stable, confirming no unintended reactions with the dihydrochloride salt have occurred during the accumulation period.

IncinerationPathway Waste 3-Amino-6-methyl-4-azaindole Dihydrochloride Waste Incinerator Primary Incineration (Thermal Breakdown) Waste->Incinerator Gases Combustion Gases (CO2, NOx, HCl) Incinerator->Gases Generates Afterburner Afterburner (NOx Reduction) Gases->Afterburner Scrubber Alkaline Scrubber (HCl Neutralization) Afterburner->Scrubber Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Releases

Thermal degradation pathway detailing the required afterburner and alkaline scrubbing for NOx and HCl.

Regulatory Compliance & Waste Manifesting

To maintain laboratory compliance and avoid severe regulatory penalties, the logistical handling of this waste must adhere to strict environmental guidelines (such as EPA RCRA standards or local equivalent regulations in Taiwan).

  • Manifesting: The waste must be fully characterized for toxicity and manifested accurately before leaving the facility[4]. Omissions or false coding on hazardous waste manifests are considered severe regulatory violations.

  • Storage Time Limits: Hazardous waste accumulation must not exceed 90 days from the date the waste is first placed into the container[3].

  • Volume Limits: Up to 55 gallons of hazardous waste may be stored in a designated satellite accumulation area. Once this limit is reached, it must be transferred to a central accumulation area within 3 days[3].

References

  • [4] U.S. Environmental Protection Agency (EPA). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and Section 112(r) of the Clean Air Act. Retrieved from: [Link]

  • [1] U.S. Environmental Protection Agency (EPA). Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-6-methyl-4-azaindole dihydrochloride

Executive Summary 3-Amino-6-methyl-4-azaindole dihydrochloride (CAS: 1260383-52-5) is a highly functionalized heterocyclic compound frequently utilized by drug development professionals as a critical scaffold for kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-6-methyl-4-azaindole dihydrochloride (CAS: 1260383-52-5) is a highly functionalized heterocyclic compound frequently utilized by drug development professionals as a critical scaffold for kinase inhibitors[1]. While the dihydrochloride salt formulation significantly enhances aqueous solubility for biological assays, it introduces complex handling risks. This guide provides authoritative, step-by-step operational and disposal protocols to ensure laboratory safety, emphasizing the causality behind each safety measure.

Hazard Profiling & Mechanistic Causality

Due to the specialized nature of this research chemical, hazard data is extrapolated from its base structural analogs, 4-azaindole and 7-azaindole. These scaffolds are classified under the Globally Harmonized System (GHS) as Acute Oral Toxicants (Category 4) and Severe Eye Irritants (Category 1/2A) [2][3].

The Dihydrochloride Salt Risk Factor: The addition of the dihydrochloride salt drastically alters the compound's physical risk profile. When this fine, hygroscopic powder contacts mucosal membranes (eyes, respiratory tract) or sweat on the skin, it rapidly dissociates, creating a localized acidic environment. This exacerbates the innate irritant properties of the azaindole core, making stringent respiratory and dermal protection non-negotiable[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with aerosolized acidic powders and organic solvents, the following PPE must be worn at all times during handling.

PPE CategorySpecificationScientific Rationale & Causality
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents aerosolized acidic dust from interacting with ocular fluid, which can cause severe corneal damage and irritation[2].
Hands Double-layer Nitrile Gloves (Outer: ≥8 mil, Inner: 4 mil)Nitrile provides superior resistance to polar aprotic solvents (e.g., DMSO, DMF) used for azaindole dissolution. Double gloving ensures the inner layer remains uncontaminated during outer glove removal[3].
Body Flame-Resistant (FR) Lab Coat & Closed-toe ShoesMitigates dermal exposure to both the acidic powder and the flammable organic solvents utilized in downstream biological assays.
Respiratory N95/P100 Particulate Respirator (If outside containment)The dihydrochloride salt is a low-density powder highly susceptible to aerosolization via static charge or ambient laboratory airflow[4].

Standard Operating Procedure (SOP): Handling & Dissolution

This protocol utilizes a self-validating system to ensure environmental controls are actively functioning before chemical exposure occurs.

Phase 1: Environmental Setup & Validation
  • Workspace Validation: Conduct all handling inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

    • Self-Validation Step: Before opening the reagent vial, verify the hood's face velocity is between 80–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward without fluttering erratically.

  • Static Mitigation: Azaindole salts are highly prone to static cling, which increases the risk of powder aerosolization.

    • Self-Validation Step: Discharge your metal weighing spatula and a static-dissipative weigh boat using an anti-static zero-stat gun. When lifting a test scoop of the powder, it should fall freely from the spatula without adhering to the metal surface.

Phase 2: Dispensing & Dissolution
  • Dispensing: Weigh the required mass of 3-Amino-6-methyl-4-azaindole dihydrochloride into the treated weigh boat. Immediately recap the source vial to prevent ambient moisture absorption (hygroscopicity), which degrades the compound's structural integrity[1].

  • Solvent Addition: Transfer the powder to a borosilicate glass vial. Add the designated solvent (e.g., anhydrous DMSO or DMF) slowly.

    • Self-Validation Step: Swirl the vial gently. The solution must become completely transparent, indicating full dissolution. Do not proceed to biological assays if particulate matter remains.

  • Sealing: Hermetically seal the vial with a PTFE-lined cap before removing it from the fume hood for downstream experimental applications.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the analytical balance and hood surface with a damp paper towel. The water will solubilize and capture any stray hydrochloride salt dust. Follow this immediately with a 70% Isopropanol wipe to sterilize the area[4].

Operational Workflow

SafeHandlingWorkflow Start 1. Storage Retrieval (-20°C, Desiccated) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Pre-operation check Hood 3. Fume Hood Containment (Verify >100 fpm) PPE->Hood Enter safe zone Weighing 4. Static-Free Dispensing (Minimize Aerosolization) Hood->Weighing Uncap vial Dissolution 5. Solvent Addition (e.g., DMSO / DMF) Weighing->Dissolution Add solvent Spill Emergency: Spill Protocol (Dampen, Contain, Report) Weighing->Spill Powder Aerosolization Experiment 6. Experimental Assay (Sealed Vessel Transfer) Dissolution->Experiment Seal for transport Dissolution->Spill Solvent Splash Disposal 7. Waste Segregation (Halogenated vs. Aqueous) Experiment->Disposal End of lifecycle

Workflow for the safe handling, dissolution, and disposal of azaindole derivatives.

Spill Response & Waste Disposal Plan

Immediate and correct response to spills prevents the escalation of respiratory hazards and environmental contamination[4].

Emergency Spill Protocols
  • Solid Powder Spills: Do NOT dry sweep. Dry sweeping will immediately aerosolize the dihydrochloride dust. Cover the spill with damp absorbent pads to solubilize and trap the powder. Carefully wipe up the material and place all contaminated pads into a solid hazardous waste container[4].

  • Liquid Spills (in DMSO/DMF): Contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust, as the combination of organic solvents and acidic salts can be reactive[3].

Waste Segregation
  • Solid Waste: Dispose of empty reagent vials, contaminated weigh boats, and outer nitrile gloves in standard solid chemical waste bins.

  • Liquid Waste: If the compound is dissolved in DMSO or DMF, route the waste to the Non-Halogenated Organic Waste stream. If chlorinated solvents (e.g., Dichloromethane) were utilized during your workflow, the waste must be strictly segregated into the Halogenated Organic Waste stream to prevent dangerous exothermic reactions in the waste carboy[3][4].

References

  • Safety Data Sheet: 7-Azaindole ≥98 % Source: Carl Roth URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 2
3-Amino-6-methyl-4-azaindole dihydrochloride
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